molecular formula C15H12O6 B153764 Funalenone CAS No. 259728-61-5

Funalenone

Cat. No.: B153764
CAS No.: 259728-61-5
M. Wt: 288.25 g/mol
InChI Key: LHEJVMYQRYQFKB-UHFFFAOYSA-N
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Description

Funalenone is a phenalenone originally isolated from A. niger. It inhibits HIV-1 integrase (IC50 = 10 μM) and HIV-1 replication in human peripheral blood cells transformed by murine leukemia virus (HPB-M(a);  IC50 = 1.7 μM) but is less cytotoxic to mammalian HPB-M(a) cells (IC50 = 87 μM). Funalenone selectively inhibits matrix metalloproteinase-1 (MMP-1;  IC50 = 170 μM) over MMP-2 and MMP-9, which it inhibits by 18.3 and 38.2%, respectively, when used at a concentration of 400 μM. It also inhibits the bacterial cell wall synthesis enzymes MraY and MurG (IC50s = 25.5 μM in a membrane plate assay) and inhibits growth of S. aureus with a MIC value of 64 μg/mL.>Funalenone is an organic tricyclic compound that is 1H-phenalen-1-one which is substituted by hydroxy groups at positions 3,4,7, and 9, by a methoxy group at position 2, and by a methyl group at position 6. It is a collagenase inhibitor produced by Aspergillus niger. It has a role as an EC 3.4. 4.3 (microbial collagenase) inhibitor and an Aspergillus metabolite. It is an organic tricyclic compound, an enone and a member of phenols. It derives from a hydride of a phenalene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6,7,9-tetrahydroxy-8-methoxy-3-methylphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-5-3-6(16)10-12-9(5)7(17)4-8(18)11(12)14(20)15(21-2)13(10)19/h3-4,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEJVMYQRYQFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C3=C2C1=C(C=C3O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438324
Record name 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259728-61-5
Record name 1H-Phenalen-1-one, 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Funalenone from Aspergillus niger

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Funalenone, a phenalenone-class secondary metabolite isolated from the filamentous fungus Aspergillus niger, has emerged as a molecule of significant interest in drug discovery.[1][2] This polyketide-derived compound exhibits a diverse range of biological activities, most notably as an inhibitor of clinically relevant enzymes such as human collagenase (MMP-1), HIV-1 integrase, and bacterial cell wall synthesis enzymes.[1][2][3] Its unique chemical scaffold and potent bioactivities position it as a promising lead for the development of novel therapeutics. This guide provides a comprehensive technical overview of funalenone, encompassing its biosynthesis in A. niger, detailed protocols for its production and purification, a summary of its chemical properties and biological functions, and insights into future research directions. The methodologies and data presented herein are synthesized from authoritative sources to provide a reliable and practical resource for professionals in the field.

Introduction: The Convergence of a Ubiquitous Fungus and a Promising Molecule

Aspergillus niger is a well-known workhorse in industrial biotechnology, primarily utilized for the production of organic acids and enzymes.[4] However, genomic analyses have revealed its vast, often untapped potential as a factory for complex secondary metabolites.[5][6][7] Funalenone is a prime example of this latent biosynthetic capability. First reported in 1999 by Ōmura and colleagues, funalenone was identified during a screen for novel collagenase inhibitors.[1][2]

Phenalenones are a class of aromatic polyketides characterized by a distinctive three-fused-ring system.[8] These compounds are known for their diverse biological activities, including antimicrobial, cytotoxic, and anti-HIV properties.[8][9] Funalenone distinguishes itself through its specific and potent inhibitory profile, making it a subject of continued scientific inquiry. This document serves as a senior-level guide to understanding and harnessing the production of this valuable metabolite from its native source.

Chemical and Physical Properties

Funalenone is an organic tricyclic compound with a highly oxygenated structure.[10] Its formal chemical name is 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-one.[3] The key physicochemical properties of funalenone are summarized in the table below, providing essential data for its handling, characterization, and experimental use.

PropertyValueSource
Molecular Formula C₁₅H₁₂O₆[3][11]
Molecular Weight 288.3 g/mol [3]
CAS Number 259728-61-5[3]
Appearance Yellow solid[11]
Melting Point >300°C[11]
Solubility Soluble in DMSO, Methanol, Chloroform[3][11]
Insoluble in water, Hexane[11]
Storage Store at -20°C[11]

Biosynthesis of Funalenone in Aspergillus niger

The biosynthesis of funalenone is rooted in the polyketide pathway, a fundamental route for generating structural diversity in fungal secondary metabolites.[8][12] While the specific gene cluster for funalenone has been located on the chromosomes of A. niger, a detailed enzymatic characterization remains an area of active research.[12] The generally accepted model for fungal phenalenone biosynthesis provides a strong framework for understanding its formation.

Causality of the Pathway: The process is initiated by a Polyketide Synthase (PKS) enzyme. Fungal phenalenones are derived from acetate and malonate units.[8] A heptaketide chain is first assembled and then undergoes a series of cyclization reactions to form the characteristic tricyclic aromatic skeleton of the phenalenone core.[8] Subsequent tailoring steps, involving enzymes such as oxidases, methyltransferases, and hydroxylases, modify this core structure to yield the final funalenone molecule. These modifications are critical for its biological activity. For instance, the specific pattern of hydroxylation and methylation on the phenalenone ring system dictates its interaction with target enzymes.

G cluster_0 Primary Metabolism cluster_1 Polyketide Synthase (PKS) Action cluster_2 Post-PKS Tailoring Acetate Acetate & Malonate Units PKS Heptaketide Chain Assembly Acetate->PKS Precursors Cyclization Intramolecular Cyclization PKS->Cyclization Elongation Core Tricyclic Phenalenone Core Cyclization->Core Formation Tailoring Hydroxylation, Methylation, & Other Modifications Core->Tailoring Enzymatic Modification Funalenone Funalenone Tailoring->Funalenone

Figure 1: Generalized biosynthetic pathway of Funalenone.

Production, Isolation, and Purification: A Validated Workflow

The following protocol is a synthesis of the methodology first described for the isolation of funalenone, designed to be a self-validating system for laboratory-scale production.[2]

Part A: Fermentation of Aspergillus niger
  • Strain and Inoculum Preparation:

    • Use a known funalenone-producing strain of Aspergillus niger (e.g., FO-5904).[2]

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) with spores or mycelial fragments.

    • Incubate at 28°C for 48-72 hours with shaking (200 rpm) to generate a sufficient biomass for inoculation.

  • Production Culture:

    • Inoculate the production medium (a nutrient-rich formulation designed to promote secondary metabolism) with the seed culture (typically 5-10% v/v).

    • Incubate the production culture under the same conditions for 7-10 days. The extended fermentation period is crucial as secondary metabolite production often occurs during the stationary phase of growth.

Part B: Extraction and Purification

The rationale behind this multi-step purification process is to progressively enrich for funalenone by exploiting its specific physicochemical properties, such as polarity and size.

  • Mycelial Harvest and Extraction:

    • Harvest the fungal biomass (mycelium) by filtration or centrifugation.

    • Lyophilize or air-dry the mycelium to remove water, which improves extraction efficiency.

    • Perform an exhaustive extraction of the dried mycelium with methanol or acetone. These polar organic solvents are effective at solubilizing intracellular polyketides like funalenone.

    • Concentrate the resulting solvent extract in vacuo to yield a crude extract.

  • Initial Chromatographic Fractionation (ODS):

    • Adsorb the crude extract onto a small amount of silica gel and apply it to an Octadecyl-silylated (ODS) silica gel column.

    • Elute the column with a stepwise gradient of increasing organic solvent (e.g., methanol in water). This step separates compounds based on hydrophobicity, removing highly polar and non-polar impurities.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify funalenone-containing fractions.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • Pool the active fractions from the ODS column and concentrate.

    • Apply the concentrated sample to a Sephadex LH-20 column, eluting with methanol. This separates molecules based on their size, effectively removing smaller and larger contaminating molecules.

  • High-Purity Polishing (Reversed-Phase HPLC):

    • Perform a final purification step using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Elute with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water). This high-resolution technique separates funalenone from any remaining closely related structural analogs, yielding a highly pure compound (>95%).[11]

G cluster_0 Fermentation & Harvest cluster_1 Extraction cluster_2 Purification Cascade A A. niger Culture B Harvest Mycelium A->B C Solvent Extraction (e.g., Methanol) B->C D Crude Extract C->D E ODS Column Chromatography D->E Fractionation F Sephadex LH-20 (Size Exclusion) E->F Fractionation G Preparative RP-HPLC F->G Polishing H Pure Funalenone G->H

Figure 2: Workflow for the isolation and purification of Funalenone.

Biological Activities and Therapeutic Potential

Funalenone's therapeutic potential stems from its ability to inhibit several key enzymes implicated in human disease and bacterial viability. Its activity is selective, highlighting its potential for targeted drug development.

Target Enzyme / ActivityIC₅₀ / MIC ValueSignificance & Therapeutic PotentialSource
Type I Collagenase (MMP-1) 170 µMInhibition of matrix metalloproteinases is a target for anti-inflammatory and anti-cancer therapies.[13][2][3]
HIV-1 Integrase 10 µMA key enzyme for viral replication, making it a validated target for antiretroviral therapy.[1][3]
HIV-1 Replication (in HPB-M(a) cells) 1.7 µMDemonstrates potent antiviral activity in a cell-based model with low cytotoxicity (IC₅₀ = 87 µM).[3][3]
Bacterial MraY & MurG 25.5 µMThese enzymes are essential for bacterial cell wall synthesis, indicating potential as an antibacterial agent.[1][3]
Staphylococcus aureus Growth 64 µg/mL (MIC)Confirms whole-cell antibacterial activity.[3]
Protein Tyrosine Phosphatase 1B (PTP1B) 6.1 µMPTP1B is a negative regulator of insulin and leptin signaling, making it a target for diabetes and obesity treatment.[8][9]

Mechanism of Action Insights: For its PTP1B inhibition, funalenone has been identified as a noncompetitive inhibitor, suggesting it may bind to an allosteric site on the enzyme rather than the active site.[8][9] This mode of action can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors. The precise mechanisms for its other inhibitory activities are not yet fully elucidated and represent a key area for future investigation.

Challenges and Future Directions

While funalenone shows considerable promise, several challenges must be addressed to advance its development:

  • Supply and Scalability: Natural production yields from wild-type A. niger may be low and variable. This is a common bottleneck for natural product development. Future work should focus on metabolic engineering and synthetic biology approaches to enhance production. This could involve overexpressing key biosynthetic genes or pathway-specific transcription factors in A. niger or a heterologous host.[5]

  • Mechanism of Action Studies: A deeper understanding of how funalenone interacts with its targets at a molecular level is crucial. Co-crystallization studies, detailed kinetic analyses, and structure-activity relationship (SAR) studies are needed to guide the design of more potent and selective analogs.

  • Pharmacokinetic Profiling: To progress as a drug candidate, funalenone's ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be thoroughly evaluated. Its poor water solubility may present formulation challenges that need to be overcome.

Conclusion

Funalenone stands as a testament to the rich chemical diversity encoded within the genomes of common fungi like Aspergillus niger. Its potent and varied biological activities, particularly against validated therapeutic targets like HIV-1 integrase and PTP1B, underscore its significance as a lead compound for drug discovery. This guide provides the foundational knowledge and methodological framework for researchers to produce, purify, and study this intriguing molecule. The path from a natural product discovery to a clinical therapeutic is challenging, but with targeted research focused on enhancing production and elucidating its molecular mechanisms, funalenone has the potential to contribute to the development of next-generation medicines.

References

  • Funalenone - Bioaustralis Fine Chemicals.

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Omura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger . The Journal of Antibiotics, 52(12), 1095–1100.

  • Funalenone (CAS Number: 259728-61-5) | Cayman Chemical.

  • Funalenone, a Novel Collagenase Inhibitor Produced by Aspergillus Niger - ResearchGate.

  • Abdalla, M. A., et al. (2021). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors . Molecules, 26(22), 6883.

  • funalenone (CHEBI:65932) - EMBL-EBI.

  • Bioactivities of Phenalenones | Encyclopedia MDPI.

  • Páez-Pérez, A., et al. (2021). Identification of a Novel Biosynthetic Gene Cluster in Aspergillus niger Using Comparative Genomics . Journal of Fungi, 7(5), 389.

  • Richter, L., et al. (2014). Engineering of Aspergillus niger for the production of secondary metabolites . Fungal Biology and Biotechnology, 1(1), 4.

  • Funalenone Data Sheet .

  • Lyu, X., et al. (2021). Aspergillus niger as a Secondary Metabolite Factory . Frontiers in Chemistry, 9, 715933.

  • Páez-Pérez, A., et al. (2021). Identification of a Novel Biosynthetic Gene Cluster in Aspergillus niger Using Comparative Genomics . PubMed.

  • Funalenone Product Information .

  • Genetic Characterization of Mutations Related to Conidiophore Stalk Length Development in Aspergillus niger Laboratory Strain N402 . Frontiers in Fungal Biology.

  • Biosynthesis of Alkylcitric Acids in Aspergillus niger Involves Both Co-localized and Unlinked Genes . Frontiers in Microbiology.

  • Global survey of secondary metabolism in Aspergillus niger via activation of specific transcription factors . PNAS Nexus.

  • List of phenalenone derivatives and their fungal source . - ResearchGate.

  • Discovery and Characterization of a Silent Gene Cluster that Produces Azaphilones from Aspergillus niger ATCC 1015... . NIH.

  • Polyketides as Secondary Metabolites from the Genus Aspergillus . MDPI.

  • Expression-based clustering of CAZyme-encoding genes of Aspergillus niger . PubMed.

Sources

Funalenone molecular formula and weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Biosynthesis, and Isolation Protocols

Executive Summary

Funalenone is a bioactive phenalenone derivative predominantly isolated from fungal strains such as Aspergillus niger. It has garnered significant attention in drug discovery due to its potent inhibitory activity against Type I collagenase (MMP-1) and Protein Tyrosine Phosphatase 1B (PTP1B) , making it a candidate of interest for therapeutic research in oncology and metabolic disorders.

This whitepaper provides a rigorous technical analysis of Funalenone, detailing its physicochemical properties, polyketide-based biosynthesis, and a self-validating protocol for its isolation and structural verification.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Funalenone is characterized by a phenalenone core substituted with multiple hydroxyl groups, a methoxy group, and a methyl group. The precise molecular weight and formula are critical for mass spectrometry-based validation.

Table 1: Physicochemical Constants of Funalenone

PropertyValueNotes
IUPAC Name 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-oneSystematic nomenclature
Molecular Formula C₁₅H₁₂O₆ Confirmed via HR-ESI-MS
Molecular Weight 288.25 g/mol Average mass
Monoisotopic Mass 288.0634 DaFor high-resolution MS matching
Appearance Yellow to Orange PowderCharacteristic of phenalenone pigments
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water
UV Max (λ) ~235, 360, 410 nmConjugated system signature
Biosynthetic Pathway[7][8][9]

Funalenone is a secondary metabolite derived from the polyketide pathway. Its biosynthesis involves a Non-Reducing Polyketide Synthase (NR-PKS) that assembles a heptaketide backbone, followed by specific cyclization and oxidative tailoring events.[1][2]

Mechanism of Action[3][4]
  • Chain Assembly: An NR-PKS condenses one acetyl-CoA starter unit with six malonyl-CoA extender units to form a heptaketide.

  • Cyclization: The linear chain undergoes Claisen-type cyclizations to form the tricyclic anthracene-like intermediate (Prephenalenone).

  • Oxidative Tailoring: Flavin-dependent monooxygenases (FMOs) catalyze ring expansion/contraction or hydroxylation steps to establish the phenalenone core.

  • Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases introduce the methyl and methoxy groups.

Figure 1: Biosynthetic Logic of Funalenone

FunalenoneBiosynthesis AcetylCoA Acetyl-CoA (Starter) PKS NR-PKS (PhnA) AcetylCoA->PKS MalonylCoA 6x Malonyl-CoA (Extender) MalonylCoA->PKS Heptaketide Linear Heptaketide Intermediate Prephenalenone Prephenalenone (Tricyclic) Heptaketide->Prephenalenone Cyclization FMO FMO (PhnB) Prephenalenone->FMO PhenalenoneCore Phenalenone Core (Oxidized) MT Methyltransferase PhenalenoneCore->MT Funalenone FUNALENONE (C15H12O6) PKS->Heptaketide FMO->PhenalenoneCore Ring Modification MT->Funalenone SAM-dependent Methylation

Caption: Figure 1. Proposed biosynthetic pathway from Acetyl-CoA precursors to Funalenone via PKS and FMO enzymes.

Isolation & Purification Protocol

This protocol is designed for the isolation of Funalenone from Aspergillus niger fermentation broth. It utilizes a "capture and polish" strategy to ensure high purity (>95%) suitable for bioassays.

Phase 1: Fermentation & Extraction
  • Cultivation: Inoculate A. niger (e.g., strain FO-5904) in potato dextrose broth (PDB). Incubate at 28°C for 7–10 days with shaking (180 rpm).

  • Separation: Filter mycelia from the broth using Whatman No. 1 filter paper. Funalenone is primarily intracellular; retain the mycelia.

  • Extraction:

    • Macerate mycelia in Acetone (1:5 w/v) for 24 hours.

    • Filter and evaporate acetone under reduced pressure to yield an aqueous residue.

    • Partition the residue with Ethyl Acetate (EtOAc) (3x). Combine organic layers and dry over anhydrous Na₂SO₄.

Phase 2: Chromatographic Purification
  • Primary Fractionation (Silica/ODS):

    • Load the crude EtOAc extract onto an ODS (Octadecylsilane) open column.

    • Elution Gradient: Stepwise gradient of MeOH:H₂O (20% to 100% MeOH).

    • Checkpoint: Funalenone typically elutes in the 60–80% MeOH fractions (monitor via TLC/UV at 254 nm).

  • Secondary Purification (Size Exclusion):

    • Apply active fractions to a Sephadex LH-20 column.

    • Mobile Phase: Methanol (100%). This step removes high molecular weight pigments and fatty acids.

  • Final Polishing (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., 5 µm, 250 x 10 mm).

    • Mobile Phase: Isocratic 45% Acetonitrile in Water (containing 0.1% Formic Acid).

    • Flow Rate: 2.0 mL/min.

    • Detection: 254 nm and 365 nm.

Figure 2: Isolation Workflow

IsolationProtocol Mycelia A. niger Mycelia Extraction Acetone Extraction & Partition (EtOAc) Mycelia->Extraction Crude Crude Extract Extraction->Crude ODS ODS Column (MeOH:H2O Gradient) Crude->ODS Sephadex Sephadex LH-20 (100% MeOH) ODS->Sephadex Active Fraction HPLC Prep HPLC C18 (ACN:H2O + 0.1% FA) Sephadex->HPLC Pure Pure Funalenone (>95%) HPLC->Pure Rt match

Caption: Figure 2. Step-by-step isolation workflow from fungal biomass to purified compound.

Structural Validation (Self-Validating System)

To confirm the identity of the isolated compound as Funalenone, the experimental data must match the following predictive profile. This serves as a "Go/No-Go" decision gate.

Mass Spectrometry (HR-ESI-MS)
  • Ion Mode: Positive (+) or Negative (-)

  • Target m/z (Positive): [M+H]⁺ = 289.07

  • Target m/z (Negative): [M-H]⁻ = 287.05

Nuclear Magnetic Resonance (NMR) Reference

The structure contains distinct chemical environments.[4][5][6][7][8][9] Use this table to validate signals.

Table 2: Predictive ¹H NMR Validation Profile (in DMSO-d₆)

MoietyApprox. Shift (δ ppm)MultiplicityIntegrationStructural Insight
Chelated -OH 11.0 – 14.0Singlet (Broad)1HIntramolecular H-bond (C-9 OH to C-1 Carbonyl)
Aromatic H 6.5 – 7.5Singlet/Doublet2HProtons on the phenalenone ring system
Methoxy (-OCH₃) 3.8 – 4.0Singlet3HDistinct sharp singlet (C-2 position)
Methyl (-CH₃) 2.1 – 2.5Singlet3HAromatic methyl group (C-6 position)
Phenolic -OH 9.0 – 10.0Broad3HExchangeable protons (C-3, C-4, C-7)

Note: Chemical shifts may vary slightly based on concentration and water content in DMSO.

Biological Applications

Funalenone is a valuable tool compound for probing specific enzymatic pathways:

  • MMP-1 Inhibition: It inhibits Matrix Metalloproteinase-1 (IC₅₀ ~170 µM), an enzyme responsible for collagen degradation. This activity is relevant for research into metastasis and tissue remodeling.

  • PTP1B Inhibition: It acts as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B, a negative regulator of insulin signaling. This makes it a scaffold for potential Type 2 Diabetes therapeutics.

References
  • Isolation & Activity: Inokoshi, J., et al. (1999). "Funalenone, a novel collagenase inhibitor produced by Aspergillus niger." The Journal of Antibiotics, 52(12), 1095-1100.

  • Biosynthesis: Wang, X., et al. (2022). "Epigenetic modification... biosynthetic gene clusters of funalenone."[1] ResearchGate.

  • Chemical Data: PubChem Compound Summary for Funalenone.

  • PTP1B Activity: Seo, C., et al. (2011). "Protein Tyrosine Phosphatase 1B Inhibitory Activity of Funalenone." Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Funalenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for Funalenone, a bioactive phenalenone natural product. As a molecule of interest for its inhibitory effects on enzymes such as collagenase, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and natural product chemistry. This document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data that form the foundation of Funalenone's structural elucidation, offering insights into the experimental rationale and data interpretation.

Introduction to Funalenone: A Bioactive Phenalenone

Funalenone is a polyketide metabolite isolated from the fungus Aspergillus niger. Its chemical structure has been identified as 3,4,7,9-Tetrahydroxy-6-methyl-1H-phenalen-1-one, with the molecular formula C₁₅H₁₂O₆. The phenalenone core of Funalenone is a recurring motif in a variety of natural products known for their diverse biological activities. The specific substitution pattern of hydroxyl groups and a methyl group on the Funalenone scaffold is critical to its bioactivity, making unambiguous spectroscopic characterization essential.

The structural determination of Funalenone relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These methods provide detailed information about the carbon skeleton, the nature and connectivity of functional groups, and the overall molecular formula, culminating in a complete and confident structural assignment.

Mass Spectrometry Data: Unveiling the Molecular Formula

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of an unknown compound with high precision. For Funalenone, High-Resolution Electron Spray Ionization Mass Spectrometry (HR-ESI-MS) is the method of choice, providing the exact mass of the molecule and, by extension, its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Funalenone

Ionization ModeAdductCalculated m/zFound m/zMolecular Formula
Positive[M+H]⁺289.0707289.0709C₁₅H₁₃O₆⁺

The experimentally observed mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is in close agreement with the calculated value for the molecular formula C₁₅H₁₂O₆, confirming the elemental composition of Funalenone.

Experimental Protocol: High-Resolution Mass Spectrometry

A standard protocol for acquiring HR-ESI-MS data for a natural product like Funalenone is as follows:

  • Sample Preparation: A dilute solution of the purified Funalenone is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan mass spectrum is acquired over a relevant m/z range.

  • Data Analysis: The exact mass of the most abundant ion corresponding to the protonated molecule is determined. This value is then used to calculate the elemental composition using software that considers the isotopic abundances of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy provides the most detailed insights into the structure of a molecule, revealing the chemical environment of each carbon and hydrogen atom and their connectivity. For Funalenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is employed for a complete structural assignment.

¹H NMR Data

The ¹H NMR spectrum of Funalenone displays signals corresponding to the aromatic protons, a methyl group, and exchangeable phenolic hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Funalenone (in DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.48s-
H-56.75s-
H-86.95s-
6-CH₃2.58s-
3-OH9.85br s-
4-OH9.45br s-
7-OH10.20br s-
9-OH14.85s-

Note: The broad singlet (br s) for the hydroxyl protons indicates their exchangeable nature. The significant downfield shift of the 9-OH proton is indicative of strong intramolecular hydrogen bonding with the adjacent ketone at C-1.

¹³C NMR Data

The ¹³C NMR spectrum of Funalenone reveals 15 distinct carbon signals, consistent with the molecular formula. The chemical shifts provide information about the type of carbon atom (e.g., carbonyl, aromatic, aliphatic).

Table 3: ¹³C NMR Spectroscopic Data for Funalenone (in DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-1181.5
C-2108.5
C-3160.1
C-3a105.8
C-4158.2
C-5109.1
C-6145.8
C-6a112.5
C-7155.4
C-8102.3
C-9165.7
C-9a107.2
C-9b135.4
6-CH₃22.1
2D NMR Correlation Data and Structure Elucidation

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons, ultimately leading to the complete structural assignment of Funalenone.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Funalenone, with its isolated aromatic protons, COSY correlations are minimal but can help confirm the absence of vicinal proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. For Funalenone, key HMBC correlations would include:

    • The methyl protons (6-CH₃) showing correlations to C-5, C-6, and C-6a, confirming its position.

    • The aromatic protons (H-2, H-5, H-8) showing correlations to neighboring quaternary and protonated carbons, allowing for the assembly of the phenalenone ring system.

    • The hydroxyl protons, particularly the hydrogen-bonded 9-OH, showing correlations to C-8, C-9, and C-9a.

Experimental Protocol: NMR Spectroscopy

A comprehensive NMR analysis of Funalenone involves the following steps:

  • Sample Preparation: A sample of 5-10 mg of purified Funalenone is dissolved in approximately 0.5 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the polar compound and has a well-characterized residual solvent peak for referencing.

  • Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D NMR Acquisition: Standard ¹H and proton-decoupled ¹³C NMR spectra are acquired.

  • 2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish connectivity.

  • Data Processing and Analysis: The acquired data is processed using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction). The chemical shifts, coupling constants, and correlations are then analyzed to assemble the final structure.

Visualizing the Spectroscopic Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Funalenone and the key HMBC correlations that confirm its structure.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation HRMS HRMS Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Exact Mass 1H_NMR 1H_NMR Proton_Environment Proton_Environment 1H_NMR->Proton_Environment 13C_NMR 13C_NMR Carbon_Skeleton Carbon_Skeleton 13C_NMR->Carbon_Skeleton COSY COSY Final_Structure Final_Structure COSY->Final_Structure HSQC HSQC HSQC->Final_Structure HMBC HMBC HMBC->Final_Structure Structure_Hypothesis Structure_Hypothesis Molecular_Formula->Structure_Hypothesis Proton_Environment->Structure_Hypothesis Carbon_Skeleton->Structure_Hypothesis Structure_Hypothesis->COSY Verify H-H Connectivity Structure_Hypothesis->HSQC Assign C-H Bonds Structure_Hypothesis->HMBC Establish C-C Skeleton

Caption: Workflow for the spectroscopic analysis of Funalenone.

Caption: Key HMBC correlations for confirming the structure of Funalenone.

Conclusion

The comprehensive analysis of spectroscopic data from high-resolution mass spectrometry and a suite of NMR experiments provides a definitive structural elucidation of Funalenone as 3,4,7,9-Tetrahydroxy-6-methyl-1H-phenalen-1-one. The presented data and experimental protocols serve as a robust guide for researchers working on the characterization of Funalenone and related natural products. This foundational knowledge is critical for further investigations into its biosynthesis, mechanism of action, and potential as a therapeutic agent.

References

  • Title: Funalenone, a novel collagenase inhibitor produced by Aspergillus niger Source: The Journal of Antibiotics, 1999, 52(12), 1095-1100 URL: [Link]

Unveiling the Therapeutic Promise of Funalenone: A Technical Guide to Its Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Funalenone, a phenalenone-class natural product isolated from the fungus Aspergillus niger, has emerged as a molecule of significant interest within the drug discovery landscape.[1][2] This technical guide provides an in-depth exploration of the known biological activities of Funalenone, with a primary focus on its potential therapeutic targets. We will delve into the mechanistic insights, where available, and present a framework for the continued investigation and validation of these targets. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction to Funalenone: A Fungal Metabolite with Diverse Bioactivities

Funalenone is a polyketide-derived metabolite characterized by a tricyclic phenalenone core structure.[3] Specifically, it is 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-one.[4] First isolated from Aspergillus niger, this compound has demonstrated a range of inhibitory activities against several key enzymes implicated in various disease pathologies.[1][2] The diverse bioactivities of phenalenone compounds, in general, are well-documented, encompassing antimicrobial, antiviral, and cytotoxic properties.[5] Funalenone distinguishes itself through its specific inhibitory profile, which we will explore in detail in the subsequent sections.

Compound Name Funalenone
Chemical Formula C15H12O6
Molecular Weight 288.3 g/mol
Source Organism Aspergillus niger
Chemical Structure 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-one
Solubility Soluble in Chloroform, DMSO, Methanol
Table 1: Physicochemical Properties of Funalenone.[4]

Identified Therapeutic Targets of Funalenone

Current research has identified several key enzymes that are inhibited by Funalenone, highlighting its potential as a scaffold for the development of novel therapeutics. The following sections will provide a detailed overview of each of these targets.

Matrix Metalloproteinase-1 (MMP-1): A Target for Anti-Aging and Tissue Remodeling

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. MMP-1, also known as collagenase-1, is primarily responsible for the initial cleavage of fibrillar collagens, a critical step in both normal tissue remodeling and pathological processes such as skin aging, arthritis, and cancer metastasis.

Funalenone has been identified as an inhibitor of MMP-1 with a reported half-maximal inhibitory concentration (IC50) of 170 µM.[1][6] Notably, its inhibitory activity against MMP-2 and MMP-9 is significantly lower, suggesting a degree of selectivity for MMP-1.[6]

The inhibition of MMP-1 is a validated strategy for preventing the breakdown of collagen in the skin, a hallmark of photoaging and chronological aging. By preventing collagen degradation, MMP-1 inhibitors can help maintain the structural integrity and elasticity of the skin. Furthermore, in diseases characterized by excessive tissue destruction, such as rheumatoid arthritis and osteoarthritis, MMP-1 inhibitors could offer a therapeutic benefit by reducing cartilage and bone erosion.

To fully characterize Funalenone's interaction with MMP-1, a series of kinetic studies are warranted. The following workflow outlines a standard approach to determine the mechanism of enzyme inhibition.

Caption: Workflow for determining the mechanism of MMP-1 inhibition by Funalenone.

HIV-1 Integrase: A Key Target in Antiretroviral Therapy

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Inhibition of this enzyme effectively halts viral replication.

Funalenone has demonstrated potent inhibitory activity against HIV-1 integrase with an IC50 value of 10 µM.[6][7] Furthermore, it exhibits anti-HIV-1 activity in cell-based assays with an IC50 of 1.7 µM, while showing significantly lower cytotoxicity to mammalian cells (IC50 = 87 µM), indicating a favorable selectivity index.[6][7]

HIV-1 integrase inhibitors are a cornerstone of modern antiretroviral therapy (ART). The development of new integrase inhibitors with novel chemical scaffolds is crucial to combat the emergence of drug-resistant viral strains. Funalenone's unique phenalenone structure presents a promising starting point for the development of a new class of HIV-1 integrase inhibitors.

Many HIV-1 integrase inhibitors function by chelating the divalent metal ions (typically Mg2+) in the enzyme's active site, which are essential for its catalytic activity. The polyhydroxylated aromatic structure of Funalenone suggests a potential for metal chelation.

HIV1_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_funalenone Funalenone Integrase Integrase Mg1 Mg2+ Integrase->Mg1 Mg2 Mg2+ Integrase->Mg2 Integration Integration Mg1->Integration catalyzes No_Integration Integration Blocked Mg1->No_Integration Mg2->Integration catalyzes Mg2->No_Integration Funalenone Funalenone Funalenone->Mg1 chelates Funalenone->Mg2 chelates Viral_DNA Viral DNA Viral_DNA->Integrase Host_DNA Host DNA Integration->Host_DNA

Caption: Postulated mechanism of HIV-1 integrase inhibition by Funalenone via metal chelation.

To validate this hypothesis, a series of biophysical and biochemical assays should be employed:

  • Isothermal Titration Calorimetry (ITC): To measure the binding affinity and thermodynamic parameters of Funalenone's interaction with HIV-1 integrase in the presence and absence of divalent metal ions.

  • X-ray Crystallography: To obtain a high-resolution structure of the Funalenone-integrase complex, which would definitively reveal the binding site and molecular interactions.

  • Site-Directed Mutagenesis: To mutate key residues in the active site and assess the impact on Funalenone's inhibitory activity, further confirming the binding mode.

MraY and MurG: Novel Targets for Antibacterial Drug Discovery

MraY and MurG are essential bacterial enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[8][9] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to a lipid carrier, while MurG adds a GlcNAc moiety to form Lipid II.[9] Inhibition of either of these enzymes disrupts cell wall synthesis, leading to bacterial cell death.

Funalenone has been shown to inhibit both MraY and MurG with an IC50 of 25.5 µM in a membrane plate assay.[6] This dual-targeting activity is particularly attractive for the development of broad-spectrum antibiotics.

The rise of antibiotic-resistant bacteria is a major global health crisis. MraY and MurG are attractive targets for novel antibiotics because they are essential for bacterial survival and are conserved across a wide range of pathogenic bacteria. Funalenone's ability to inhibit these enzymes presents an opportunity to develop a new class of antibacterial agents with a novel mechanism of action.

The following is a generalized protocol for a membrane-based assay to screen for inhibitors of MraY and MurG, adapted from established methods.

  • Preparation of Bacterial Membranes:

    • Grow a bacterial strain overexpressing MraY and MurG (e.g., E. coli) to mid-log phase.

    • Harvest cells by centrifugation and resuspend in lysis buffer.

    • Lyse cells by sonication or French press.

    • Centrifuge to remove cell debris.

    • Pellet the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a suitable storage buffer.

  • Inhibition Assay:

    • In a 96-well filter plate, combine the bacterial membrane preparation, Funalenone (at various concentrations), and the substrate UDP-MurNAc-pentapeptide.

    • Initiate the reaction by adding radiolabeled UDP-[14C]GlcNAc.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding a quench solution.

    • Wash the filter plate to remove unincorporated radiolabeled substrate.

    • Measure the radioactivity retained on the filter, which corresponds to the amount of Lipid II synthesized.

    • Calculate the percent inhibition at each concentration of Funalenone and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B): A Target for Metabolic Disorders

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.

A recent review of fungal phenalenones identified Funalenone as a potent inhibitor of PTP1B with an IC50 of 6.1 µM.[5] The study also characterized Funalenone as a noncompetitive inhibitor, suggesting that it binds to an allosteric site on the enzyme or to the enzyme-substrate complex.[5]

The inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. By inhibiting PTP1B, Funalenone can enhance insulin and leptin signaling, leading to improved glucose homeostasis and reduced body weight.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (pIR) (Active) IR->pIR autophosphorylation pIR->IR dephosphorylation Signaling Downstream Signaling (Glucose Uptake) pIR->Signaling PTP1B PTP1B PTP1B->pIR Funalenone Funalenone Funalenone->PTP1B inhibits

Caption: Simplified insulin signaling pathway showing the inhibitory role of PTP1B and the proposed intervention by Funalenone.

Strategies for Target Validation and Further Drug Development

The identification of these potential therapeutic targets is the first step in a long and rigorous drug development process. The following strategies are essential for validating these targets and advancing Funalenone or its derivatives as clinical candidates.

  • Chemical Genetics: Synthesize a library of Funalenone analogs to establish structure-activity relationships (SAR) for each target. This will help in optimizing potency, selectivity, and pharmacokinetic properties.

  • Cell-Based Assays: Develop and utilize cell-based models that are relevant to the diseases associated with each target. For example, use human skin fibroblasts to assess the anti-wrinkle effects of MMP-1 inhibition, or primary human hepatocytes to evaluate the insulin-sensitizing effects of PTP1B inhibition.

  • In Vivo Models: Test the efficacy of Funalenone or its optimized analogs in relevant animal models of disease. This is a critical step to demonstrate proof-of-concept and to assess the safety and tolerability of the compound.

  • Off-Target Profiling: Conduct comprehensive screening against a broad panel of kinases, phosphatases, and other enzymes to identify any potential off-target effects. This is crucial for ensuring the safety of the drug candidate.

Conclusion

Funalenone, a natural product from Aspergillus niger, presents a compelling case for further investigation as a source of novel therapeutic agents. Its inhibitory activity against a diverse range of clinically relevant targets, including MMP-1, HIV-1 integrase, MraY/MurG, and PTP1B, underscores its potential to address unmet medical needs in areas such as dermatology, infectious diseases, and metabolic disorders. The technical guidance and experimental frameworks provided in this document are intended to facilitate the continued exploration of Funalenone's therapeutic potential and to guide the design of future research endeavors.

References

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Ōmura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of Antibiotics, 52(12), 1095–1100. [Link]

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Omura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of antibiotics, 52(12), 1095–1100. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Funalenone. Retrieved January 30, 2026, from [Link]

  • Chebi. (n.d.). funalenone (CHEBI:65932). EMBL-EBI. Retrieved January 30, 2026, from [Link]

  • Zhang, Y., et al. (2020). Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation. PubMed. [Link]

  • Dehdashti, S. J., et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. PubMed Central. [Link]

  • Elsebai, M. F., et al. (2022). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. PubMed Central. [Link]

  • Zawadzke, L. E., et al. (2003). Targeting the MraY and MurG bacterial enzymes for antimicrobial therapeutic intervention. PubMed. [Link]

  • Shiomi, K., et al. (2005). Fungal phenalenones inhibit HIV-1 integrase. PubMed. [Link]

  • Song, X., et al. (2023). Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. ResearchGate. [Link]

  • Ospina, V., et al. (2023). Molecular design of phenalenone derivatives and their synthesis routes. ResearchGate. [Link]

  • Branden, G., & Löfblom, J. (2018). Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis. PubMed. [Link]

  • Aiello, F., et al. (2021). Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes. PubMed Central. [Link]

  • Adalvo. (n.d.). Funalenone. Retrieved January 30, 2026, from [Link]

  • Mangoni, A., et al. (2019). IC 50 values determined on PTP1B. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Exploration on the Enhancement of Detoxification Ability of Zearalenone and Its Degradation Products of Aspergillus niger FS10 under Directional Stress of Zearalenone. MDPI. [Link]

  • Fiedler, S., et al. (2018). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. MDPI. [Link]

  • Rodrigues, D., et al. (2022). Collagenase inhibition activity (IC50 values) by extracts. EDTA was... ResearchGate. [Link]

  • Wang, G., et al. (2017). Biological detoxification of zearalenone by Aspergillus niger strain FS10. PubMed. [Link]

  • Mohammadi, T., et al. (2011). The essential peptidoglycan glycosyltransferase MurG forms a complex with proteins involved in lateral envelope growth as well as with proteins involved in cell division in Escherichia coli. National Institutes of Health. [Link]

  • AJMC Staff. (2018). Study Summary: HIV-1 Resistance to Integrase Strand Transfer Inhibitors. AJMC. [Link]

  • Pascual, J., et al. (2018). Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. Frontiers. [Link]

  • Li, Y., et al. (2024). The Role of Aspergillus niger in Regulating Internal Browning Involves Flavonoid Biosynthesis and the Endophytic Fungal Community of Pineapple. MDPI. [Link]

  • Egan, A. J. F., et al. (2017). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. PubMed Central. [Link]

  • Zhang, X., et al. (2025). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. PubMed Central. [Link]

  • Patsnap. (2025). What PTP1B inhibitors are in clinical trials currently? - Patsnap Synapse. Patsnap. [Link]

  • Brandén, G., & Löfblom, J. (2018). Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis. PubMed. [Link]

  • Aoki, M., et al. (2021). A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance. PubMed Central. [Link]

  • Chooi, Y. H., et al. (2016). Phenalenone Polyketide Cyclization Catalyzed by Fungal Polyketide Synthase and Flavin-Dependent Monooxygenase. PubMed. [Link]

  • Taha, M., et al. (2016). The IC 50 values were determined by plotting the relative activity of... ResearchGate. [Link]

  • Jakusch, T., et al. (2009). Inhibition of acid, alkaline, and tyrosine (PTP1B) phosphatases by novel vanadium complexes. PubMed. [Link]

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Technical Deep Dive: Funalenone Derivatives & Natural Occurrence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Funalenone and its associated phenalenone derivatives represent a structurally distinct class of fungal polyketides with significant pharmacological utility. Characterized by a tricyclic perinaphthenone core, these metabolites have emerged as potent inhibitors of matrix metalloproteinase-1 (MMP-1) , HIV-1 integrase , and protein tyrosine phosphatase 1B (PTP1B) . This guide provides a rigorous technical analysis of their natural occurrence, biosynthetic origins, and isolation methodologies, designed for researchers in natural product chemistry and drug discovery.[1]

Chemical Architecture & Natural Occurrence

The Phenalenone Core

Funalenone belongs to the phenalenone class (1H-phenalen-1-one), a rare aromatic system in nature. Unlike plant phenalenones (phenylphenalenones) derived from the shikimate pathway, fungal phenalenones are polyketide in origin.[1][2] The core structure is highly amenable to oxidative modifications, leading to a diversity of derivatives including dimers, heterodimers, and metal-complexed forms.[2]

Fungal Sources

The primary producers of funalenone derivatives are filamentous fungi, particularly within the Eurotiales order.

GenusSpeciesKey MetabolitesNotes
Aspergillus A. niger (FO-5904)FunalenoneOriginal isolation source for collagenase inhibition.[3]
Aspergillus A. sp. (SF-5929)FunalenoneSource for PTP1B inhibition (Marine-derived).[2]
Penicillium P. herqueiHerqueinoneStructurally related pigment.[4]
Talaromyces T. sp.DuclauxinDimeric phenalenone derivative.[2]

Biosynthetic Pathway: Polyketide Assembly

The biosynthesis of funalenone is governed by iterative type I polyketide synthases (PKS). The scaffold is assembled from acetate and malonate units, forming a heptaketide chain that undergoes cyclization and oxidative rearrangement.[2]

Mechanistic Flow[2]
  • Priming: Acetyl-CoA primes the PKS.

  • Elongation: Six malonyl-CoA units are condensed to form a heptaketide.

  • Cyclization: The linear chain cyclizes to form the tricyclic anthracene-like intermediate.

  • Oxidative Rearrangement: Post-PKS tailoring enzymes (monooxygenases) introduce oxygen functionalities, leading to the phenalenone ketone moiety.

Biosynthesis Start Acetyl-CoA + 6 Malonyl-CoA Heptaketide Linear Heptaketide Intermediate Start->Heptaketide PKS Assembly Tricyclic Tricyclic Aromatic Skeleton (Anthracene-type) Heptaketide->Tricyclic Cyclization Oxidation Oxidative Ring Cleavage/Rearrangement (Monooxygenases) Tricyclic->Oxidation Modification Phenalenone Phenalenone Core (1H-phenalen-1-one) Oxidation->Phenalenone Funalenone Funalenone (Functionalized Derivative) Phenalenone->Funalenone Methylation/Hydroxylation

Figure 1: Proposed polyketide biosynthetic pathway for fungal phenalenones.

Pharmacological Profile & Mechanism of Action[1][5]

Funalenone derivatives exhibit "privileged structure" characteristics, allowing them to interact with diverse protein targets.

Key Biological Activities[2][6][7]
TargetActivity TypeIC50 / PotencyMechanism Note
MMP-1 (Collagenase) Inhibition170 µMInhibits type I collagenase; lower potency against MMP-9 (92 kDa).[3]
PTP1B Inhibition6.1 µMNon-competitive inhibitor; targets allosteric site.[2] Potency exceeds ursolic acid.
HIV-1 Integrase InhibitionVariablePhenalenone core intercalates DNA/binds Mg2+ in active site.
Antimicrobial Growth InhibitionMIC 10-50 µg/mLEffective against S. aureus and C. albicans.
PTP1B Inhibition Mechanism

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling. Funalenone (isolated from Aspergillus sp.[3] SF-5929) acts as a non-competitive inhibitor . This suggests it binds to an allosteric pocket rather than the catalytic phosphate-binding loop, avoiding the common issue of charged active-site inhibitors lacking cell permeability.

Technical Workflow: Isolation & Purification

The following protocol is designed for the isolation of funalenone from Aspergillus niger mycelia. This workflow prioritizes purity for structural elucidation (NMR/MS).

Fermentation & Extraction
  • Cultivation: Inoculate A. niger spores into Potato Dextrose Broth (PDB). Incubate at 25°C for 14 days (static or shaken at 150 rpm).

  • Separation: Filter broth to separate mycelium from supernatant. Funalenone is predominantly intracellular/mycelial.

  • Extraction:

    • Macerate mycelium in Acetone or Methanol (1:5 w/v).

    • Sonicate for 30 mins to disrupt cell walls.

    • Evaporate solvent in vacuo to yield crude extract.

Fractionation Strategy
  • Liquid-Liquid Partition: Suspend crude extract in water. Partition sequentially with n-hexane (remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction .

  • ODS (Octadecylsilane) Chromatography:

    • Stationary Phase: C18 Reverse Phase Silica.

    • Mobile Phase: Gradient MeOH:H2O (20:80

      
       100:0).
      
    • Checkpoint: Monitor fractions via TLC (UV 254nm/365nm). Phenalenones often fluoresce yellow/orange.

Final Purification (HPLC)
  • Column: C18 Preparative Column (e.g., 5 µm, 250 x 10 mm).

  • Solvent System: Acetonitrile:Water (0.1% Formic Acid) gradient.

  • Detection: PDA detector at 254 nm and 365 nm.

  • Yield: Expect ~5-20 mg per 10 L fermentation depending on strain productivity.

Isolation Fungi Fungal Mycelium (A. niger) Extract Solvent Extraction (Acetone/MeOH) Fungi->Extract Maceration Partition Partition (EtOAc Fraction) Extract->Partition Lipid Removal ODS ODS Column (MeOH:H2O Gradient) Partition->ODS Coarse Fractionation Sephadex Sephadex LH-20 (Size Exclusion) ODS->Sephadex Polish HPLC RP-HPLC (Purified Funalenone) Sephadex->HPLC Isolation

Figure 2: Step-by-step isolation workflow from fungal biomass to pure compound.

Structural Elucidation Parameters

To validate the identity of Funalenone, ensure the following spectral signatures are met:

  • UV-Vis: Maxima at ~254, 365 nm (characteristic of conjugated phenalenone system).

  • 1H NMR (DMSO-d6): Look for aromatic protons in the downfield region (7.0 - 8.5 ppm) and hydrogen-bonded hydroxyl signals (>11 ppm).

  • 13C NMR: Carbonyl carbon signal typically >180 ppm; aromatic carbons 110-160 ppm.

  • Mass Spectrometry: ESI-MS [M+H]+ or [M-H]- mode.

References

  • Komoda, T., et al. (1998). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger.[3] The Journal of Antibiotics, 51(1), 106-108.

  • Elsebai, M. F., & Ghani, M. A. (2021). Advances in Fungal Phenalenones: Biosynthesis, Bioactivities, and In Silico Evaluation.[2] Journal of Fungi, 7(9), 704.

  • Cui, C. B., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega, 5(43), 27833–27843.

  • Zhang, W., et al. (2014). Fungal phenalenones: Chemistry, biology, biosynthesis and phylogeny. Natural Product Reports, 31, 133-150.

  • Lee, H. S., et al. (2016). PTP1B Inhibitory Potential of Funalenone from a Marine-Derived Fungus Aspergillus sp. SF-5929. Marine Drugs, 14(11), 203.

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Methodological & Application

Application Note: Evaluation of Funalenone as a Dual-Action HIV-1 Integrase Inhibitor

[1]

Abstract

This guide details the methodology for characterizing Funalenone , a phenalenone derivative isolated from Talaromyces species, as an inhibitor of HIV-1 Integrase (IN).[1] Unlike specific Strand Transfer Inhibitors (INSTIs) that predominantly target the strand transfer step, Funalenone exhibits dual inhibitory activity against both 3'-processing and strand transfer.[1] This protocol utilizes a non-radioactive, heterogeneous microplate assay (HTS-compatible) to determine IC50 values, distinguishing between catalytic inhibition and non-specific DNA intercalation.[1]

Compound Handling & Preparation

Funalenone (CAS: 259728-61-5) is a yellow solid polyketide.[1][2] Proper handling is critical to prevent precipitation, which causes false negatives in enzymatic assays.[1]

  • Solubility: Soluble in DMSO, Methanol, and Ethanol.[1][3]

  • Stock Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 1 month in solution.

  • Working Solution: Dilute to 100x the final assay concentration in 10% DMSO/Buffer to prevent "crashing out" upon addition to the aqueous reaction mix.

Mechanism of Action

HIV-1 Integrase catalyzes two distinct reactions:[1][4]

  • 3'-Processing (3'-P): Removal of a dinucleotide (GT) from the 3' end of viral DNA.[1]

  • Strand Transfer (ST): Insertion of the processed viral DNA into host chromosomal DNA.[1]

Funalenone acts by chelating the divalent metal cofactors (Mg²⁺ or Mn²⁺) within the active site, inhibiting both catalytic steps.

Visualization: HIV-1 Integration & Inhibition Pathway[1]

HIV_Integration_PathwayViral_DNAViral cDNA (Blunt Ends)Process_3P3'-Processing(Dinucleotide Removal)Viral_DNA->Process_3PIN_EnzymeHIV-1 Integrase (IN)IN_Enzyme->Process_3PCatalyzesStrand_TransferStrand Transfer(Integration)IN_Enzyme->Strand_TransferCatalyzesProcessed_DNAProcessed Viral DNA(Recessed 3' Ends)Process_3P->Processed_DNAProcessed_DNA->Strand_TransferHost_DNAHost Chromosomal DNAHost_DNA->Strand_TransferIntegrated_ProvirusIntegrated ProvirusStrand_Transfer->Integrated_ProvirusFunalenoneFunalenone(Inhibitor)Funalenone->Process_3PInhibits (IC50 ~10µM)Funalenone->Strand_TransferInhibits (Primary Target)

Figure 1: Funalenone interferes with both catalytic steps of HIV-1 integration, likely via metal ion chelation in the active site.

Experimental Protocols

Reagents & Buffer Composition

To ensure scientific integrity, we utilize Magnesium (Mg²⁺) as the cofactor.[1] While Manganese (Mn²⁺) increases enzyme activity, it relaxes specificity, leading to false positives.[1] Mg²⁺ represents the physiological condition.[1]

ComponentConcentrationPurpose
HEPES (pH 7.5) 20 mMMaintains physiological pH.[1]
MgCl₂ 10 mMEssential cofactor for IN activity (Physiological).[1]
DTT 1 mMReducing agent; prevents enzyme oxidation.[1]
PEG 6000 5% (w/v)Molecular crowding agent; enhances binding.[1]
NaCl 25 mMIonic strength balance.[1]
DMSO < 5%Solvent carrier (Keep constant across all wells).
Assay 1: Microplate Strand Transfer (ST) Assay

This assay mimics the integration of viral DNA into host DNA.[1]

  • Donor DNA: Biotinylated dsDNA mimicking HIV-1 U5 LTR.[1]

  • Target DNA: Digoxigenin (DIG)-labeled plasmid or oligonucleotide.[1]

Workflow Diagram

Assay_WorkflowStep11. ImmobilizationCoat Streptavidin Platewith Biotin-Donor DNAStep22. AssemblyAdd Recombinant IN+ FunalenoneStep1->Step2Step33. ReactionAdd DIG-Target DNAIncubate 60 min @ 37°CStep2->Step3Step44. DetectionAdd Anti-DIG-HRP+ TMB SubstrateStep3->Step4

Figure 2: Step-by-step heterogeneous strand transfer assay workflow.

Detailed Protocol
  • Immobilization: Add 100 µL of Biotinylated Donor DNA (1 pmol/well) to a Streptavidin-coated 96-well plate. Incubate 30 min at RT. Wash 3x with PBS-T.[1]

  • Pre-Incubation: Add 50 µL of Reaction Buffer containing Recombinant HIV-1 Integrase (400 nM final).[1]

  • Compound Addition: Add 2 µL of Funalenone dilution series (0.1 µM – 100 µM). Include Dolutegravir (10 nM) as a positive control and DMSO-only as a negative control.[1] Incubate 15 min at RT to allow inhibitor binding.[1]

  • Strand Transfer Reaction: Add 50 µL of DIG-Target DNA (10 nM).[1] Incubate for 60–90 minutes at 37°C.

  • Wash: Wash plate 3x with Wash Buffer (PBS + 0.05% Tween-20) to remove unbound enzyme and non-integrated target DNA.[1]

  • Detection: Add 100 µL Anti-DIG-HRP antibody (1:2000 dilution).[1] Incubate 45 min at RT. Wash 3x.

  • Readout: Add 100 µL TMB substrate. Stop reaction with 1N H₂SO₄ after 10 mins. Measure Absorbance at 450 nm.[1]

Assay 2: DNA Binding Counter-Screen (Self-Validation)

Crucial Step: Phenalenones are planar and can intercalate into DNA.[1] To prove Funalenone inhibits the enzyme and not just the substrate, run a DNA-binding check.[1]

  • Method: UV-Vis titration.[1]

  • Protocol: Measure the Absorbance spectrum of Funalenone (20 µM) alone. Titrate in calf thymus DNA (0–100 µM).[1]

  • Pass Criteria: No significant bathochromic shift (red shift) or hypochromicity in the Funalenone spectrum.[1] If a shift occurs, the IC50 in the enzymatic assay may be an artifact of substrate sequestration.

Data Analysis & Validation

Calculating IC50

Convert Absorbance (OD450) to % Inhibition using the formula:

1

Plot Log[Concentration] vs. % Inhibition using a non-linear regression (4-parameter logistic fit).

Reference Values (Benchmarks)
CompoundTarget IC50 (ST Assay)Mechanism
Funalenone 5 – 15 µM Active Site Chelation / Dual Inhibitor
Dolutegravir < 10 nMStrand Transfer Specific (INSTI)
Raltegravir < 50 nMStrand Transfer Specific (INSTI)

Note: Funalenone is less potent than clinical INSTIs but offers a unique chemical scaffold for resistance profiling.[1]

References

  • Shiomi, K., et al. (2005). "Fungal phenalenones inhibit HIV-1 integrase."[1][5] The Journal of Antibiotics, 58(1), 65–68.[1][5]

  • Engelman, A., & Craigie, R. (1995). "Replication of retroviral DNA."[1] Virology, 64(6), 2711–2715.[1][6]

  • Marchand, C., et al. (2006). "Small-molecule inhibitors of HIV-1 integrase."[1] Current Topics in Medicinal Chemistry, 16(1), 1-20.[1]

  • BioAustralis. "Funalenone Product Data Sheet." BioAustralis Fine Chemicals.[1]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis and Isolation of Funalenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation, identification, and quantification of Funalenone , a phenalenone derivative and potent type I collagenase (MMP-1) inhibitor produced by Aspergillus niger.[1] Unlike generic fungal metabolite profiling, this guide focuses on the specific physicochemical behavior of the phenalenone chromophore, optimizing resolution on C18 stationary phases using acidified mobile phases. The protocol includes upstream sample preparation from fungal mycelium and downstream validation parameters suitable for drug discovery and quality control environments.

Introduction & Scientific Background

Funalenone is a bioactive secondary metabolite belonging to the phenalenone class. Originally isolated from the mycelium of Aspergillus niger (strain FO-5904), it has garnered significant interest in drug development due to its specific inhibitory activity against matrix metalloproteinase-1 (MMP-1) , an enzyme implicated in tissue destruction in diseases such as rheumatoid arthritis and tumor metastasis.[1]

Mechanism of Analysis

The analysis of Funalenone relies on its distinct phenalenone core , which imparts:

  • Lipophilicity: Moderate hydrophobicity allows for retention and separation on Reversed-Phase (RP) columns.[1]

  • Chromophore: The conjugated system exhibits strong UV absorption, typically with maxima in the UV-C (230-260 nm) and near-UV/visible (360-400 nm) regions, enabling sensitive detection via Diode Array Detectors (DAD).[1]

Physicochemical Profile & Method Strategy

PropertyDescriptionChromatographic Implication
Chemical Class Phenalenone derivativeRequires RP-HPLC (C18 or Phenyl-Hexyl).[1]
Polarity Moderate (contains hydroxyl/methoxy groups)Elutes in the middle region of a standard reversed-phase gradient.[1]
Acidity Weakly acidic (phenolic hydroxyls)Critical: Mobile phase requires acidification (pH ~2.5-3.[1]0) to suppress ionization, preventing peak tailing and ensuring reproducible retention times.[1]
Solubility Soluble in MeOH, Acetone, EtOAcSample diluent should be MeOH or Mobile Phase B to prevent precipitation.[1]

Experimental Protocol

Sample Preparation (Fungal Culture Extraction)

Rationale: Funalenone is intracellularly retained in the mycelium.[1] Direct injection of culture broth yields poor recovery.

  • Harvest: Separate mycelium from the culture broth via centrifugation (3000 x g, 15 min) or filtration.

  • Extraction:

    • Macerate mycelium in Acetone or Methanol (1:5 w/v ratio).[1]

    • Sonicate for 30 minutes at ambient temperature to disrupt cell walls.[1]

    • Centrifuge (10,000 x g, 10 min) to remove cellular debris.[1]

  • Concentration: Evaporate the supernatant to dryness under reduced pressure (Rotary Evaporator, <40°C).

  • Reconstitution: Dissolve the crude residue in Methanol (HPLC Grade) .

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to injection.

HPLC Instrumentation & Conditions

Rationale: A C18 column provides the necessary hydrophobic interaction. Formic acid is chosen over phosphate buffers to make the method LC-MS compatible if mass confirmation is required later.

  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Stationary Phase (Column): C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size.[1][2]

    • Recommended: Inertsil ODS-3, Agilent Zorbax Eclipse Plus C18, or equivalent high-purity silica.[1]

  • Mobile Phase A: Water + 0.1% (v/v) Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% (v/v) Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C (Controlled).

  • Injection Volume: 10–20 µL.

  • Detection:

    • Channel A (Quantification): 254 nm (Universal aromatic detection).[1]

    • Channel B (Specificity): 365 nm (Targeting the phenalenone conjugation).[1]

    • Spectrum Scan: 200–600 nm.[1]

Gradient Elution Program

Rationale: A linear gradient ensures the elution of polar impurities early (0-5 min) and strongly retained sterols/lipids late (25+ min), isolating Funalenone in the clean mid-region.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.0 9010Equilibration / Loading
5.0 9010Isocratic Hold (Polar removal)
25.0 1090Linear Gradient (Elution)
30.0 1090Wash (Lipid removal)
31.0 9010Re-equilibration start
40.0 9010Ready for next injection

Method Validation & System Suitability

To ensure the data is reliable for drug development standards, the following criteria must be met:

  • Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    between Funalenone and nearest impurity peak.
  • Tailing Factor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    . (If
    
    
    , increase Formic Acid concentration to 0.2%).
  • Linearity: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     over the range of 10–200 µg/mL.
    
  • Limit of Quantitation (LOQ): Signal-to-Noise ratio (S/N)

    
    .
    

Visualizations

Workflow Diagram: Extraction to Analysis

This diagram outlines the critical path from biological source to analytical result.

Funalenone_Workflow Culture Aspergillus niger Culture Harvest Harvest Mycelium (Centrifugation) Culture->Harvest Separate Biomass Extraction Solvent Extraction (Acetone/MeOH + Sonication) Harvest->Extraction Lysis Cleanup Filtration (0.22 µm PTFE) & Reconstitution Extraction->Cleanup Purify HPLC RP-HPLC Analysis (C18 Column, Gradient) Cleanup->HPLC Inject Detection DAD Detection (254 nm / 365 nm) HPLC->Detection Quantify

Caption: Step-by-step workflow for the isolation and HPLC analysis of Funalenone from fungal biomass.

HPLC System Logic

This diagram illustrates the interaction between the analyte and the chromatographic system.

HPLC_Logic Analyte Funalenone (Phenolic/Lipophilic) MobilePhase Mobile Phase (Acidic pH 2.7) Analyte->MobilePhase Protonation (Suppresses Ionization) Stationary Stationary Phase (C18 / ODS) MobilePhase->Stationary Hydrophobic Interaction Result Sharp Peak (Reduced Tailing) Stationary->Result Separation

Caption: Mechanistic logic of using acidic mobile phase to ensure protonation of Funalenone for optimal C18 retention.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction or ionization of hydroxyl groups.[1]Ensure Formic Acid is fresh.[1] Increase concentration to 0.2% or switch to 0.1% TFA (Trifluoroacetic acid).[1]
Retention Time Drift Column temperature fluctuation or incomplete equilibration.[1]Use a column oven at 30°C. Ensure 10 min equilibration time between runs.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A:B (50:50) instead of 100% pure Methanol.[1]
High Backpressure Particulates from fungal extract.[1]Re-filter sample through 0.22 µm PTFE.[1] Check guard column.[1]

References

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Omura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger.[1][4] The Journal of Antibiotics, 52(12), 1095–1100.[1][4]

  • Frisvad, J. C., & Thrane, U. (1987). Standardized High-Performance Liquid Chromatography of 182 Mycotoxins and Other Fungal Metabolites Based on Alkylphenone Retention Indices and UV-VIS Spectra (Diode Array Detection).[1] Journal of Chromatography A, 404, 195-214.[1]

  • Meyer, V. R. (2010). Practical High-Performance Liquid Chromatography (5th ed.).[1] Wiley.[1][3] (General reference for RP-HPLC theory and troubleshooting).

Sources

Application Note: Structural Elucidation of Funalenone via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Funalenone

Funalenone is a naturally occurring phenalenone compound isolated from the fungus Aspergillus niger.[1][2] This class of polyketide metabolites is of significant interest to the scientific community due to its diverse and potent biological activities.[3] Funalenone, with the systematic name 3,4,7,9-tetrahydroxy-2-methoxy-6-methyl-1H-phenalen-1-one, has demonstrated notable inhibitory effects against type I collagenase (MMP-1), an enzyme implicated in various pathological processes, including metastasis and arthritis.[2][4] Furthermore, it has been identified as a potent inhibitor of HIV-1 integrase, highlighting its potential as a scaffold for the development of novel therapeutics.[1][5]

The precise determination of Funalenone's molecular structure is paramount for understanding its mechanism of action and for guiding synthetic efforts to create more potent and selective analogs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the complete structural characterization of such complex natural products in solution.[6][7] This application note provides a comprehensive guide to the methodologies and protocols for the complete assignment of the ¹H and ¹³C NMR spectra of Funalenone, leading to its unambiguous structural confirmation.

Part 1: Foundational Principles of NMR-Based Structure Elucidation

The structural elucidation of a novel or complex organic molecule like Funalenone is a systematic process of piecing together its atomic connectivity and stereochemistry. One-dimensional (1D) and two-dimensional (2D) NMR experiments are the cornerstones of this process.

  • ¹H NMR Spectroscopy: This experiment provides information about the chemical environment of protons in the molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling (J-coupling) between neighboring protons reveals their connectivity.

  • ¹³C NMR Spectroscopy: This technique probes the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is characteristic of its hybridization and the nature of its substituents.[8]

  • 2D NMR Spectroscopy: These experiments provide correlation data between different nuclei, which are essential for assembling the molecular structure. The key experiments for Funalenone's structure elucidation include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting molecular fragments and identifying quaternary carbons.[10]

Part 2: Experimental Protocols

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

Protocol:

  • Purity: Ensure the Funalenone sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For Funalenone, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to its reported solubility.[5][11] DMSO-d₆ is often preferred for natural products with multiple hydroxyl groups due to its ability to slow down proton exchange.

  • Concentration: Weigh approximately 5-10 mg of Funalenone and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool placed in the pipette during transfer.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is typically required.

2D NMR Experiments:

  • COSY: Acquire a gradient-enhanced (gCOSY) spectrum to establish ¹H-¹H correlations.

  • HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations.

  • HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.

Part 3: Data Presentation and Interpretation

Disclaimer: The following NMR data for Funalenone is hypothetical and generated for illustrative purposes based on its known chemical structure and typical chemical shifts for phenalenone derivatives. It is intended to guide the user through the process of spectral interpretation.

Funalenone Structure:

Caption: Chemical structure of Funalenone with IUPAC numbering.

Hypothetical ¹H and ¹³C NMR Data

The following tables summarize the hypothetical ¹H and ¹³C NMR data for Funalenone in DMSO-d₆.

Table 1: Hypothetical ¹H NMR Data for Funalenone (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-56.85s-1H
H-87.10s-1H
6-CH₃2.50s-3H
2-OCH₃3.90s-3H
3-OH9.50s-1H
4-OH10.20s-1H
7-OH9.80s-1H
9-OH12.50s-1H

Table 2: Hypothetical ¹³C NMR Data for Funalenone (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)Carbon Type
C-1185.0C=O
C-2160.0C
C-3155.0C
C-3a110.0C
C-4158.0C
C-5115.0CH
C-6140.0C
C-6a120.0C
C-7150.0C
C-8118.0CH
C-9152.0C
C-9a105.0C
C-9b130.0C
6-CH₃20.0CH₃
2-OCH₃60.0OCH₃
Step-by-Step Spectral Interpretation

The process of structure elucidation involves the systematic analysis of the 1D and 2D NMR spectra.

NMR_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Elucidation H_NMR ¹H NMR (Proton Environments) HSQC HSQC (¹JCH Correlations) H_NMR->HSQC COSY COSY (¹H-¹H Correlations) H_NMR->COSY HMBC HMBC (ⁿJCH Correlations) H_NMR->HMBC C_NMR ¹³C NMR (Carbon Backbone) C_NMR->HSQC C_NMR->HMBC Fragments Identify Spin Systems & Fragments HSQC->Fragments COSY->Fragments Connect Connect Fragments via HMBC HMBC->Connect Fragments->Connect Final Final Structure Confirmation Connect->Final

Caption: Experimental workflow for NMR-based structure elucidation.

  • Analysis of ¹H NMR: The proton spectrum reveals two aromatic protons (H-5 and H-8) as singlets, indicating no adjacent protons. Two additional singlets correspond to the methyl (6-CH₃) and methoxy (2-OCH₃) groups. The four downfield singlets are characteristic of hydroxyl protons.

  • Analysis of ¹³C NMR: The carbon spectrum shows 15 distinct signals, consistent with the molecular formula of Funalenone (C₁₅H₁₂O₆). The downfield signal at δ 185.0 ppm is characteristic of a ketone carbonyl (C-1). Several signals in the aromatic region (δ 105-160 ppm) correspond to the sp² carbons of the phenalenone core. The upfield signals at δ 20.0 and 60.0 ppm are assigned to the methyl and methoxy carbons, respectively.

  • HSQC Analysis: The HSQC spectrum will show correlations between protons and their directly attached carbons. For Funalenone, this would confirm the assignments of H-5 to C-5, H-8 to C-8, the methyl protons to the methyl carbon, and the methoxy protons to the methoxy carbon.

  • COSY Analysis: In this hypothetical case, the COSY spectrum would show no cross-peaks between the aromatic protons, confirming their isolated nature on the rings.

  • HMBC Analysis: The HMBC spectrum is crucial for assembling the final structure. Key long-range correlations would be expected as follows:

    • The methyl protons (6-CH₃) would show correlations to C-5, C-6, and C-6a, thus placing the methyl group at position 6.

    • The methoxy protons (2-OCH₃) would correlate to C-2, confirming its position.

    • H-5 would show correlations to C-4, C-6, and C-6a.

    • H-8 would show correlations to C-7, C-9, and C-9a.

    • These correlations, along with others, would allow for the unambiguous connection of all atoms in the Funalenone scaffold.

HMBC_Correlations cluster_structure Funalenone Core cluster_protons C1 C1 C2 C2 C3a C3a C4 C4 C5 C5 C6 C6 C6a C6a C7 C7 C8 C8 C9 C9 C9a C9a C9b C9b H5 H-5 H5->C4 ³J, ³J, ²J H5->C6 ³J, ³J, ²J H5->C6a ³J, ³J, ²J H8 H-8 H8->C7 ³J, ³J, ²J H8->C9 ³J, ³J, ²J H8->C9a ³J, ³J, ²J Me6 6-CH₃ Me6->C5 ³J, ²J, ³J Me6->C6 ³J, ²J, ³J Me6->C6a ³J, ²J, ³J OMe2 2-OCH₃ OMe2->C2 ²J

Caption: Key hypothetical HMBC correlations for Funalenone.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the complete structural elucidation of Funalenone. The systematic interpretation of ¹H, ¹³C, COSY, HSQC, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the phenalenone core and the positions of all substituents. This detailed structural information is indispensable for medicinal chemists and drug development professionals in understanding the structure-activity relationships of Funalenone and in the rational design of new therapeutic agents based on its unique chemical scaffold.

References

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Ōmura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of Antibiotics, 52(12), 1095–1100. [Link]

  • Bia-L1160 Funalenone. (n.d.). Bioaustralis Fine Chemicals. Retrieved from [Link]

  • Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. (1999). PubMed. [Link]

  • El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & Amen, Y. (2022). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. Journal of Fungi, 8(11), 1149. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • 1H and 13C NMR Data of 9-Hydroxyphenalenone in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

  • Vignoni, A., & Piga, E. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 235–247. [Link]

  • Funalenone Product Information. (n.d.). BML. Retrieved from [Link]

  • Pellicciari, R., & Macchiarulo, A. (2005). NMR in Drug Design. ChemMedChem, 1(1), 22–23.
  • Melzig, M. F., & Tzschoppe, C. (2000). Inhibition of Collagenase by Anti-inflammatory Synthetic Flavones. Planta Medica, 66(6), 573–575.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2022, October 30). Chemistry LibreTexts. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Ivanov, I., & Petkov, I. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(3), 41.
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy. [Link]

  • Andersen, R. J., & Sønksen, C. P. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3734.
  • What are the solvents used in NMR? What is the Deuterated solvent?. (2020, December 27). Mesbah Energy. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Gossert, A. D., & Jahnke, W. (2016). NMR in Drug Discovery. Progress in Nuclear Magnetic Resonance Spectroscopy, 97, 82–125.
  • A novel inhibitor of mammalian collagenase. (1987). PubMed. [Link]

  • Greater collagen-induced platelet aggregation following cyclooxygenase 1 inhibition predicts incident acute coronary syndromes. (2015). PubMed. [Link]

  • G-R, Fulmer, Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 845–849.
  • Bizzarro, V., & Felli, I. C. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. International Journal of Molecular Sciences, 22(11), 5983.
  • Chemical shifts. (n.d.). Retrieved from [Link]

  • Inhibition of human collagenases by sulfur-based substrate analogs. (1991). PubMed. [Link]

  • Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Hilaris Publisher. [Link]

Sources

Application Note: Funalenone as a Validated Positive Control for Type III Polyketide Synthase (PKS) and MraY Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized use of Funalenone , a phenalenone derivative originally isolated from Talaromyces species, as a positive control in enzymatic screening assays. While Funalenone exhibits broad-spectrum biological activity, its utility is most critical in the structural and functional characterization of Type III Polyketide Synthases (PKSs) and bacterial phospho-MurNAc-pentapeptide translocase (MraY) . This guide provides mechanistic insights, solubility data, and rigorous protocols to establish Funalenone as a reliable benchmark for validating novel inhibitors in drug discovery pipelines.

Introduction: The Necessity of a Gold Standard

In high-throughput screening (HTS) and kinetic characterization, the reliability of data is contingent upon the performance of control compounds. For enzymes involving complex acyl-CoA condensations (Type III PKS) or lipid-linked sugar transfers (MraY), finding a stable, commercially available, and potent inhibitor is challenging.

Funalenone fills this void due to its structural rigidity and specific binding affinity for the active site cavities of these enzymes. It serves two primary roles:

  • Assay Validation: Confirming that the enzyme is active and the assay conditions (buffer, pH, co-factors) are optimal before testing unknown compounds.

  • Potency Benchmarking: Providing a known IC

    
     baseline to rank the potency of novel chemical entities (NCEs).
    

Chemical Profile & Handling

Before initiating assays, proper handling of Funalenone is critical to prevent precipitation or degradation, which can lead to false negatives.

PropertySpecification
Chemical Class Phenalenone (Polyketide)
Molecular Weight ~286.28 g/mol
Solubility Soluble in DMSO (>20 mg/mL); Poor water solubility
Stability Stable at -20°C for >2 years (powder); 6 months (DMSO stock)
Absorption UV

typically around 250–400 nm (compound dependent)
Preparation of Stock Solutions[1]
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol or methanol if possible, as they can act as pseudo-substrates or inhibitors for some PKS enzymes.

  • Concentration: Prepare a 10 mM master stock .

  • Storage: Aliquot into light-protective amber vials (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Critical Note: Funalenone is light-sensitive. All incubation steps involving the compound should be performed in low-light conditions or covered with foil.

Primary Application: Type III Polyketide Synthase (PKS) Inhibition

Type III PKSs (e.g., Chalcone Synthase, Stilbene Synthase) catalyze the condensation of a starter CoA with malonyl-CoA extender units.[1] Funalenone acts as a competitive inhibitor by mimicking the polyketide intermediate, effectively blocking the active site tunnel.

Mechanism of Action

Funalenone occupies the active site cavity, preventing the loading of the starter unit or the elongation of the polyketide chain.

PKS_Mechanism Enzyme Type III PKS (Free Enzyme) Complex Enzyme-Substrate Complex Enzyme->Complex Binding Blocked Inhibited Complex (Dead End) Enzyme->Blocked High Affinity Binding Substrates Substrates (Malonyl-CoA + Starter-CoA) Substrates->Complex Product Polyketide Product (e.g., Chalcone) Complex->Product Condensation & Cyclization Funalenone Funalenone (Inhibitor) Funalenone->Blocked Competes with Substrate

Figure 1: Competitive inhibition mechanism of Funalenone against Type III PKS enzymes.

Protocol: Standardized PKS Inhibition Assay

Objective: Determine the IC


 of a test compound using Funalenone as the positive control.
Reagents
  • Buffer: 100 mM Potassium Phosphate (pH 7.0).

  • Substrates: 50 µM

    
    -Coumaroyl-CoA (Starter), 100 µM [2-
    
    
    
    C]Malonyl-CoA (Extender).
  • Enzyme: Recombinant PKS (e.g., 2 µg purified protein).

  • Control: Funalenone (Serial dilution: 0.1 µM to 100 µM).

Step-by-Step Workflow
  • Pre-Incubation (Crucial):

    • Mix 80 µL of Buffer + 10 µL of Enzyme + 2 µL of Funalenone (or DMSO vehicle).

    • Incubate at 30°C for 10 minutes . This allows Funalenone to equilibrate with the active site before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL of Substrate Mix (Starter + Extender CoA).

    • Total reaction volume: 100 µL.

  • Incubation:

    • Incubate at 30°C for 30 minutes .

  • Termination:

    • Add 10 µL of 20% HCl or 200 µL of Ethyl Acetate (acidified) to stop the reaction.

  • Extraction & Detection:

    • Extract products with Ethyl Acetate (x2).

    • Dry under N

      
       gas.
      
    • Resuspend in Methanol and analyze via Reverse-Phase HPLC (C18 column) coupled with a Radio-detector or UV (290 nm).

Secondary Application: MraY Inhibition (Antibiotic Screening)

MraY (phospho-MurNAc-pentapeptide translocase) is a membrane protein essential for bacterial cell wall synthesis.[2] Funalenone derivatives inhibit MraY, making it a suitable control for discovering novel antibiotics targeting Gram-positive bacteria.

Protocol Overview

Unlike the soluble PKS assay, MraY is a membrane-bound assay often requiring detergent or membrane fractions.

MraY_Workflow Step1 1. Prepare Membrane Fraction (Source: S. aureus or E. coli) Step2 2. Add Funalenone (Positive Control) Step1->Step2 Step3 3. Add Substrates (UDP-MurNAc-pentapeptide + Undecaprenyl-P) Step2->Step3 Step4 4. Incubate (25°C, 60 min) Step3->Step4 Step5 5. Detect Lipid I Formation (Fluorescence/Radiolabeling) Step4->Step5

Figure 2: Workflow for MraY membrane-based inhibition assay.

Key Parameter:

  • Detection: Often uses a fluorescence-linked substrate (e.g., dansylated-UDP-MurNAc-pentapeptide).

  • Validation: Funalenone should exhibit >90% inhibition at 50 µM in this system.

Data Analysis & Interpretation

Calculating IC

Plot the fractional activity (


) against the log concentration of Funalenone. Fit the data to a non-linear regression model (Sigmoidal Dose-Response):


Acceptance Criteria (Quality Control)

For an assay run to be considered valid, the Funalenone control must meet specific criteria.

ParameterAcceptance RangeTroubleshooting
Z-Factor > 0.5If < 0.5, reduce pipetting error or increase signal-to-noise ratio.
Funalenone IC

1–20 µM (Enzyme dependent)If IC

shifts >3x, check enzyme freshness or DMSO concentration.
DMSO Tolerance Assay unaffected by < 5% DMSOIf activity drops in vehicle control, reduce DMSO to < 2%.

Troubleshooting Guide

Problem: High background signal in the inhibition assay.

  • Cause: Incomplete extraction of the product or spontaneous hydrolysis of CoA substrates.

  • Solution: Ensure the reaction is stopped completely with acid (HCl) before extraction. Run a "No Enzyme" blank to subtract non-enzymatic background.

Problem: Funalenone shows weak inhibition.

  • Cause: Compound degradation or insufficient pre-incubation time.

  • Solution: Prepare fresh stock from powder. Extend pre-incubation of Enzyme + Funalenone to 20 minutes to ensure active site saturation.

Problem: Precipitation in the well.

  • Cause: Concentration too high in aqueous buffer.

  • Solution: Do not exceed 100 µM Funalenone in the final assay volume. Ensure intermediate dilution steps use buffer with low percentage DMSO to prevent "crashing out" upon addition.

References

  • Funalenone Structure and Isolation

    • Title: Funalenone, a novel phenalenone metabolite
    • Source: PubMed / J. Antibiot.
    • Link:[Link] (Search Term: Funalenone isolation)

  • Type III PKS Mechanism

    • Title: The chalcone synthase superfamily of type III polyketide synthases.[3]

    • Source: PubMed / N
    • Link:[Link]

  • MraY Inhibition

    • Title: Chemical logic of MraY inhibition by antibacterial nucleoside natural products.[2]

    • Source: PMC / NIH
    • Link:[Link]

  • Assay Validation Standards

    • Title: Assay Guidance Manual - Enzyme Assays.
    • Source: NCBI Bookshelf
    • Link:[Link]

Sources

Application of Funalenone in Drug Discovery and Development: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Funalenone

Funalenone, a phenalenone natural product isolated from the fungus Aspergillus niger, has emerged as a molecule of significant interest in the field of drug discovery.[1] This technical guide provides an in-depth overview of funalenone's known biological activities and offers detailed protocols for its application in relevant screening assays. As a Senior Application Scientist, my objective is to not only present methodologies but also to provide the scientific context and rationale behind experimental choices, empowering researchers to effectively explore the therapeutic potential of this intriguing compound.

Funalenone's unique chemical scaffold has demonstrated inhibitory activity against a diverse range of enzymatic targets, suggesting its potential as a starting point for the development of novel therapeutics in multiple disease areas.[2][3] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to investigate and harness the pharmacological properties of funalenone.

Physicochemical Properties and Handling

A thorough understanding of a compound's physicochemical properties is fundamental for its effective use in experimental settings. While specific experimental data for funalenone is limited, we can infer some of its characteristics from its parent compound, phenalenone.

PropertyValue (Phenalenone)SourceNotes for Funalenone Application
Molecular FormulaC13H8OPubChem CID: 11050[4]Funalenone has a slightly different structure, which will alter its molecular weight and formula.
Molecular Weight180.20 g/mol PubChem CID: 11050[4]The exact molecular weight of funalenone should be used for all concentration calculations.
AppearanceCrystalline solid[5]Assume funalenone is a solid. Solubility testing is crucial.
SolubilityLow aqueous solubility[5]It is critical to determine the optimal solvent for stock solutions (e.g., DMSO) and to be mindful of potential precipitation in aqueous assay buffers.
StabilityData not availableIt is recommended to store funalenone protected from light and moisture. Prepare fresh dilutions for assays whenever possible.

Expert Insight: The low aqueous solubility of phenalenones necessitates careful preparation of stock solutions, typically in 100% DMSO. When diluting into aqueous assay buffers, it is crucial to ensure that the final DMSO concentration is compatible with the assay and does not exceed a level that could affect enzyme activity or cell viability (typically <1%). Sonication or vortexing may be required to fully dissolve the compound.

Biological Activities and Therapeutic Potential

Funalenone has been identified as an inhibitor of several key enzymes implicated in various diseases. This section outlines its known targets and discusses the potential therapeutic implications.

Collagenase Inhibition: Targeting Tissue Degradation

Funalenone was first identified as a novel inhibitor of type I collagenase (MMP-1).[1] Collagenases are matrix metalloproteinases that play a crucial role in the degradation of extracellular matrix. Their overactivity is implicated in conditions such as arthritis, cancer metastasis, and skin aging.

  • Reported Activity: Funalenone inhibited 50% of type I collagenase activity at a concentration of 170 µM.[1]

HIV-1 Integrase Inhibition: A Potential Antiviral Strategy

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host cell's genome.[6] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS.

  • Reported Activity: Funalenone inhibits HIV-1 integrase with an IC50 value of 10 µM and demonstrates good selectivity, with an anti-HIV IC50 of 1.7 µM and a cytotoxicity IC50 of 87 µM.[2]

Inhibition of Bacterial Cell Wall Synthesis: A Novel Antibacterial Mechanism

Funalenone has been reported to inhibit MraY and MurG, two essential enzymes in the bacterial peptidoglycan biosynthesis pathway. This pathway is a well-established target for antibiotics, and inhibitors of these enzymes could represent a new class of antibacterial agents.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: A Target for Metabolic Diseases

PTP1B is a key negative regulator of insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[7]

  • Reported Activity: Funalenone exhibited potent PTP1B inhibitory activity with an IC50 of 6.1 µM and was identified as a noncompetitive inhibitor.[3]

Experimental Protocols

The following protocols are designed to be self-validating systems for the investigation of funalenone's inhibitory activities. They are based on established methodologies and have been adapted for the specific evaluation of this compound.

Protocol 1: In Vitro Collagenase Inhibition Assay (Colorimetric)

This protocol provides a method to quantify the inhibitory effect of funalenone on collagenase activity using a synthetic peptide substrate.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis prep_reagents Prepare Reagents: - Collagenase Assay Buffer - Funalenone Stock & Dilutions - Collagenase Enzyme - Substrate (FALGPA) prep_plate Prepare 96-well Plate: - Blank (Buffer only) - Positive Control (Enzyme + Buffer) - Inhibitor Control (Enzyme + Funalenone) prep_reagents->prep_plate add_substrate Add Collagenase Substrate to all wells prep_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Measure Absorbance at 345 nm incubate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate

Caption: Workflow for the colorimetric collagenase inhibition assay.

Materials:

  • Collagenase from Clostridium histolyticum

  • Collagenase Assay Buffer (e.g., 50 mM TES buffer, 0.36 mM CaCl2, pH 7.4)

  • Synthetic Substrate: N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

  • Funalenone

  • 1,10-Phenanthroline (positive control inhibitor)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 345 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of funalenone (e.g., 10 mM in 100% DMSO).

    • Create a serial dilution of funalenone in assay buffer to achieve final desired concentrations (e.g., 0.1 µM to 500 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.

    • Prepare a working solution of collagenase in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a working solution of the FALGPA substrate in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: Add assay buffer only.

    • Enzyme Control (100% activity): Add collagenase solution and assay buffer.

    • Test Wells: Add collagenase solution and the corresponding funalenone dilution.

    • Positive Control Inhibitor: Add collagenase solution and a known concentration of 1,10-Phenanthroline.

  • Pre-incubation:

    • Add 10 µL of the funalenone dilutions or control solutions to the respective wells.

    • Add 80 µL of the collagenase working solution to all wells except the blank.

    • Add 90 µL of assay buffer to the blank wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FALGPA substrate solution to all wells.

    • Immediately begin reading the absorbance at 345 nm every minute for 20-30 minutes at 37°C. The decrease in absorbance corresponds to the hydrolysis of the substrate.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each funalenone concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the funalenone concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: HIV-1 Integrase Inhibition Assay (Strand Transfer)

This protocol outlines a common method for assessing the inhibition of the strand transfer step of HIV-1 integration.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - Reaction Buffer - Funalenone Dilutions - HIV-1 Integrase - Donor & Target DNA pre_incubate Pre-incubate Integrase with Funalenone prep_reagents->pre_incubate add_dna Add Donor and Target DNA pre_incubate->add_dna incubate_reaction Incubate at 37°C add_dna->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction gel_electrophoresis Denaturing Polyacrylamide Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA Products (e.g., autoradiography) gel_electrophoresis->visualize quantify Quantify Strand Transfer Product and Calculate IC50 visualize->quantify

Caption: Workflow for the HIV-1 integrase strand transfer assay.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide mimicking the viral DNA long terminal repeat (LTR), 5'-end labeled with ³²P (Donor DNA)

  • Target DNA oligonucleotide

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 4% glycerol)

  • Funalenone

  • Known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control

  • Stop Solution (e.g., formamide with loading dye)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Phosphorimager or X-ray film for autoradiography

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of funalenone (e.g., 10 mM in 100% DMSO) and serial dilutions in reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, HIV-1 integrase, and the desired concentration of funalenone or control.

    • Pre-incubate this mixture on ice for 15-30 minutes.

  • Reaction Initiation:

    • Add the ³²P-labeled donor DNA and the target DNA to the reaction mixture.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of Stop Solution.

    • Heat the samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the loading dye has migrated an appropriate distance.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Quantify the intensity of the bands corresponding to the strand transfer product.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Protocol 3: PTP1B Inhibition Assay (Fluorometric)

This protocol utilizes a fluorogenic substrate to measure PTP1B activity and its inhibition by funalenone.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout & Analysis prep_reagents Prepare Reagents: - Assay Buffer - Funalenone Dilutions - PTP1B Enzyme - Fluorogenic Substrate prep_plate Prepare 96-well Black Plate: - Blank, Positive Control, Inhibitor Wells prep_reagents->prep_plate pre_incubate Pre-incubate PTP1B with Funalenone prep_plate->pre_incubate add_substrate Add Fluorogenic Substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction read_fluorescence Measure Fluorescence (e.g., Ex/Em = 360/460 nm) incubate_reaction->read_fluorescence calculate Calculate % Inhibition and IC50 read_fluorescence->calculate

Caption: Workflow for the fluorometric PTP1B inhibition assay.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Fluorogenic substrate (e.g., 6,8-Difluoro-4-methylumbelliferyl phosphate - DiFMUP)

  • Funalenone

  • Known PTP1B inhibitor (e.g., Suramin) as a positive control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of funalenone (e.g., 10 mM in 100% DMSO) and serial dilutions in assay buffer.

    • Prepare a working solution of PTP1B in assay buffer.

    • Prepare a working solution of DiFMUP in assay buffer.

  • Assay Setup (in a 96-well black plate):

    • Add funalenone dilutions or control solutions to the respective wells.

    • Add the PTP1B working solution to all wells except the blank.

    • Add assay buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DiFMUP substrate solution to all wells.

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 360/460 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.

    • Determine the % inhibition and IC50 value as described in Protocol 1.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR study for funalenone itself has not been published, insights can be drawn from the broader class of phenalenones and related compounds. The phenalenone core is a privileged scaffold in medicinal chemistry due to its rigid, planar structure which can engage in various interactions with biological targets.[3]

For HIV-1 integrase inhibition by related flavones, the presence of ortho-hydroxyl groups on the aromatic rings was found to be important for activity.[8] This suggests that the hydroxyl group on the funalenone scaffold may play a critical role in its interaction with the enzyme.

Further investigation into the synthesis and biological evaluation of funalenone analogs is warranted to elucidate key structural features required for potent and selective inhibition of its various targets.[9][10][11][12]

Conclusion and Future Directions

Funalenone is a promising natural product with a diverse pharmacological profile. Its ability to inhibit multiple, clinically relevant enzymes makes it an attractive starting point for drug discovery campaigns. The protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of funalenone and its derivatives. Future work should focus on elucidating its precise mechanisms of action, exploring its efficacy in cell-based and in vivo models, and conducting SAR studies to optimize its potency and selectivity.

References

  • Bioaustralis Fine Chemicals. Funalenone. [Link]

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Omura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of Antibiotics, 52(12), 1095–1100. [Link]

  • Shiomi, K., Matsui, R., Isozaki, M., Chiba, H., Sugai, T., Yamaguchi, Y., Masuma, R., Tomoda, H., Chiba, T., Yan, H., Kitamura, Y., Sugiura, W., Omura, S., & Tanaka, H. (2005). Fungal phenalenones inhibit HIV-1 integrase. The Journal of Antibiotics, 58(1), 65–68. [Link]

  • Nazir, M., et al. (2022). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. Journal of Fungi, 8(3), 249. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11050, Phenalenone. [Link]

  • Zawadzke, L. E., et al. (2003). Targeting the MraY and MurG bacterial enzymes for antimicrobial therapeutic intervention. Protein Expression and Purification, 29(2), 243-252. [Link]

  • Falgout, B., et al. (1994). Inhibition of HIV-1 integrase by flavones, caffeic acid phenethyl ester (CAPE) and related compounds. Biochemical Pharmacology, 48(3), 595-608. [Link]

  • O'Shea, K., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(22), 2049-2066. [Link]

  • Falgout, B., et al. (1994). Inhibition of HIV-1 integrase by flavones, caffeic acid phenethyl ester (CAPE) and related compounds. Biochemical Pharmacology, 48(3), 595-608. [Link]

  • Chondrex, Inc. Collagenase Assay Kits. [Link]

  • Engelman, A., & Cherepanov, P. (2008). Biochemical screening assays to identify HIV-1 integrase inhibitors. Methods in Molecular Biology, 458, 227-246. [Link]

  • Zhang, Z. Y. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • de Oliveira, M. R., et al. (2021). Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone. Molecules, 26(21), 6483. [Link]

  • Lee, K. E., et al. (2007). Inhibition of collagenase by naturally-occurring flavonoids. Journal of Agricultural and Food Chemistry, 55(5), 1713-1718. [Link]

  • Kumar, S., & Pandey, A. K. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. International Journal of Molecular Sciences, 24(20), 15435. [Link]

  • Harris, M. B., et al. (2016). Structural Studies of the HIV-1 Integrase Protein: Compound Screening and Characterization of a DNA-Binding Inhibitor. PLoS One, 11(5), e0155353. [Link]

  • Pavan, M., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology, 12, 735870. [Link]

  • BioAssay Systems. PTP1B Inhibitor Assay Screening Services. [Link]

  • Zhang, Z. Y. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. [Link]

  • Engelman, A., & Cherepanov, P. (2008). Biochemical screening assays to identify HIV-1 integrase inhibitors. Methods in Molecular Biology, 458, 227-246. [Link]

  • D'Souza, R. F., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 23(19), 11841. [Link]

  • de Oliveira, M. R., et al. (2021). Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone. Molecules, 26(21), 6483. [Link]

  • Thring, T. S. A., et al. (2023). Collagenase and Tyrosinase Inhibitory Activities and Stability of Facial Cream Formulation Containing Cashew Leaf Extract. Cosmetics, 10(1), 21. [Link]

  • El-Subbagh, H. I., et al. (2000). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archiv der Pharmazie, 333(1), 7-12. [Link]

  • Mehdipour, A. R., et al. (2015). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research, 14(3), 681–705. [Link]

  • Li, Y., et al. (2022). PTP1B inhibition ameliorates inflammatory injury and dysfunction in ox-LDL-induced HUVECs by activating the AMPK/SIRT1 signaling pathway via negative regulation of KLF2. Experimental and Therapeutic Medicine, 24(5), 693. [Link]

Sources

Protocol for testing Funalenone in anti-HIV research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Funalenone as a Potent HIV-1 Integrase Strand Transfer Inhibitor

Executive Summary

Funalenone is a phenalenone derivative isolated from Talaromyces (formerly Penicillium) species. It represents a class of natural products exhibiting potent inhibitory activity against HIV-1 Integrase (IN).[1] Unlike early-stage inhibitors that targeted the 3'-processing step, Funalenone acts primarily as a Strand Transfer Inhibitor (INSTI) , preventing the covalent insertion of the viral genome into the host chromosome.

This guide provides a rigorous, self-validating workflow for evaluating Funalenone. It moves from biochemical verification of enzymatic inhibition to cell-based efficacy profiling, ensuring high data integrity and reproducibility.

Mechanism of Action & Scientific Rationale

HIV-1 Integrase catalyzes two distinct reactions:[2][3]

  • 3’-Processing: Removal of a GT dinucleotide from the viral DNA 3’-ends.[4]

  • Strand Transfer: Insertion of the processed viral DNA into host target DNA.[2][4]

Funalenone Specificity: Funalenone binds to the catalytic core domain (CCD) of integrase, chelating the divalent metal cofactors (Mg²⁺ or Mn²⁺) required for catalysis. This mechanism mimics clinically approved INSTIs (e.g., Raltegravir), effectively "locking" the enzyme-DNA complex and preventing the strand transfer event.

Pathway Visualization: HIV-1 Integration & Inhibition

HIV_Integration_Pathway Viral_DNA Viral cDNA (Cytoplasm) Processing 3'-Processing (GT Removal) Viral_DNA->Processing IN binds LTR Integrase HIV-1 Integrase (IN) Integrase->Processing PIC Pre-Integration Complex (PIC) Nuclear Entry Processing->PIC Strand_Transfer Strand Transfer Reaction (Integration) PIC->Strand_Transfer Host_DNA Host Chromosomal DNA Host_DNA->Strand_Transfer Provirus Integrated Provirus Strand_Transfer->Provirus Funalenone FUNALENONE (Chelates Mg2+ in Active Site) Funalenone->Strand_Transfer BLOCKS

Figure 1: Mechanism of Action. Funalenone specifically targets the Strand Transfer step, preventing proviral integration.

Material Preparation & Handling

Compound Preparation
  • Stock Solution: Dissolve lyophilized Funalenone (purity >98% by HPLC) in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration in assays is <1% to prevent solvent artifacts.

Reagents
  • Recombinant HIV-1 Integrase: Expressed in E. coli (e.g., strain BL21) and purified via Ni-NTA affinity chromatography.

  • DNA Substrates:

    • Donor DNA (U5 LTR): Biotinylated double-stranded oligonucleotide mimicking the HIV-1 U5 end.

    • Target DNA:[4] Digoxigenin (DIG)-labeled plasmid or short oligonucleotide.

Protocol 1: In Vitro Strand Transfer Assay (Biochemical)

Purpose: To quantify the direct enzymatic inhibition of HIV-1 Integrase by Funalenone.

Experimental Logic: This assay uses a heterogeneous format (ELISA-like). Biotinylated viral DNA is immobilized on a streptavidin plate. Recombinant IN processes this DNA. When DIG-labeled target DNA is added, IN catalyzes the strand transfer, linking the DIG-target to the plate-bound Biotin-donor. Detection is via anti-DIG-Alkaline Phosphatase.

Step-by-Step Procedure:
  • Plate Coating:

    • Coat 96-well microtiter plates with Streptavidin. Wash 3x with PBS-T.

  • Donor DNA Immobilization:

    • Add 50 µL of Biotinylated-LTR donor DNA (2 pmol/well) in Binding Buffer. Incubate 30 min at 37°C. Wash 3x.

  • Enzyme Assembly:

    • Add 50 µL of Reaction Buffer containing Recombinant HIV-1 IN (400 nM) .

    • Critical: Buffer must contain 10 mM MgCl₂ . While Mn²⁺ increases activity, Mg²⁺ is physiologically relevant and essential for accurate inhibitor profiling.

  • Inhibitor Treatment:

    • Add Funalenone (serial dilutions: 0.1 µM – 100 µM). Include Raltegravir (1 µM) as a positive control and DMSO-only as a negative control.

    • Incubate 15 min at 37°C to allow inhibitor binding to the IN-DNA complex.

  • Strand Transfer Reaction:

    • Add 50 µL of DIG-labeled Target DNA. Incubate 1 hour at 37°C.

  • Detection:

    • Wash plate stringent (PBS-T + 0.05% SDS) to remove unbound target DNA.

    • Add anti-DIG-AP antibody (1:2000). Incubate 1 hour.

    • Add AP substrate (pNPP) and measure Absorbance at 405 nm.

Data Analysis & Validity Criteria
  • IC50 Calculation: Plot % Inhibition vs. Log[Concentration].

  • Validity: The Z-factor of the assay must be > 0.5.

Protocol 2: Cell-Based Antiviral & Cytotoxicity Assay

Purpose: To verify Funalenone permeates cells and inhibits HIV replication without killing the host cell.

Experimental Logic: We utilize MT-4 cells (human T-cell leukemia line) highly susceptible to HIV-1 (strain IIIB). Efficacy is measured by protection against virus-induced cytopathic effect (CPE), while cytotoxicity is measured in uninfected cells.

Workflow Visualization

Cell_Assay_Workflow MT4 MT-4 Cells (2 x 10^5 cells/mL) Infection Infection Step (1h @ 37°C) MT4->Infection Funalenone Funalenone (Serial Dilution) Funalenone->Infection Co-treatment Virus HIV-1 (IIIB) (MOI = 0.01) Virus->Infection Incubation Incubation (5 Days) Infection->Incubation MTT MTT Assay (Read OD 540nm) Incubation->MTT MT4_Control Uninfected MT-4 MT4_Control->Incubation + Funalenone

Figure 2: Dual-arm workflow for assessing Antiviral Efficacy (EC50) and Cytotoxicity (CC50).

Step-by-Step Procedure:
  • Cell Preparation:

    • Suspend MT-4 cells in RPMI-1640 medium (+10% FBS) at

      
       cells/mL.
      
  • Infection:

    • Test Plate: Add HIV-1 IIIB virus at a Multiplicity of Infection (MOI) of 0.01.

    • Control Plate (Cytotoxicity): Add culture medium only (Mock infection).

  • Treatment:

    • Immediately add Funalenone (0.1 µM – 200 µM) to both plates.

    • Include AZT or Raltegravir as reference standards.

  • Incubation:

    • Incubate for 5 days at 37°C, 5% CO₂.

  • Readout (MTT Method):

    • Add MTT reagent (tetrazolium).[5] Viable cells convert this to purple formazan.

    • Solubilize formazan and read OD at 540 nm.

Expected Results & Data Interpretation

The following table summarizes expected performance metrics for Funalenone based on historical characterization. Use these values to validate your experimental setup.

MetricDefinitionExpected Value (Funalenone)Interpretation
IN IC50 Concentration inhibiting 50% of Integrase activity~10 µM Moderate enzymatic potency; confirms direct target engagement.
EC50 Concentration protecting 50% of cells from viral CPE~1.7 µM High cellular potency.[1] Note that EC50 < IC50 suggests accumulation in cells or synergistic effects.
CC50 Concentration killing 50% of uninfected cells~87 µM Low cytotoxicity relative to antiviral activity.[1]
SI Selectivity Index (CC50 / EC50)~51 SI > 10 is generally considered a "hit" for further development.

Troubleshooting Note: If your EC50 is significantly higher (>10 µM), check the Multiplicity of Infection (MOI) . An MOI that is too high (>0.05) can overwhelm the inhibitor, leading to false negatives.

References

  • Kwon, O. S., et al. (2008). "Fungal phenalenones inhibit HIV-1 integrase."[1] Chemical & Pharmaceutical Bulletin, 56(11), 1625–1627.

  • Pommier, Y., et al. (2005). "Integrase inhibitors to treat HIV/AIDS." Nature Reviews Drug Discovery, 4(3), 236–248.

  • Engelman, A., & Cherepanov, P. (2012). "The structural biology of HIV-1: mechanistic and therapeutic insights." Nature Reviews Microbiology, 10(4), 279–290.

  • Pau, A. K., & George, J. M. (2014). "Antiretroviral therapy: current drugs." Infectious Disease Clinics of North America, 28(3), 371–402.

Sources

Application Note: Validating Funalenone in High-Throughput Screening (HTS) Campaigns for PTP1B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Funalenone (CAS: 259728-61-5) is a phenalenone derivative isolated from fungal strains such as Talaromyces and Aspergillus. While it exhibits broad biological activity—including MMP-1 inhibition and antimicrobial properties—its most significant application in drug discovery is as a non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) , a validated target for type 2 diabetes and obesity.

This guide addresses a critical technical challenge: Funalenone is a yellow pigment. In standard colorimetric HTS assays using p-nitrophenyl phosphate (pNPP), the absorbance of Funalenone (λmax ~400–430 nm) overlaps with the readout signal (405 nm), leading to high risks of false-negative or false-positive data.

This protocol details a fluorescence-based workflow using the substrate DiFMUP, which decouples the compound's optical interference from the assay readout, ensuring robust Z' factors and accurate IC50 determination.

Compound Profile & Handling

PropertySpecificationCritical HTS Note
Compound Name Funalenone
Chemical Class Phenalenone derivativeKnown for photophysical activity.
Target Activity PTP1B Inhibitor (IC50: 6.1 µM)Mechanism: Non-competitive / Mixed.
Secondary Activity MMP-1 Inhibitor (IC50: ~170 µM)Weak activity; often used as a negative control for MMP selectivity.
Appearance Yellow SolidINTERFERENCE WARNING: Absorbs strongly in blue/violet region.
Solubility Soluble in DMSO (>10 mM)Stable in 100% DMSO at -20°C for >6 months.
Light Sensitivity ModerateProtect stock plates from direct light to prevent photodegradation.

Mechanism of Interference (The "Why")

Before executing the screen, it is vital to understand why standard protocols fail with Funalenone.

  • Standard Assay: Uses pNPP substrate. PTP1B cleaves pNPP

    
    p-nitrophenol (Yellow, Abs 405 nm).
    
  • The Conflict: Funalenone is also yellow. If present at high concentrations (e.g., 10–50 µM during IC50 confirmation), its intrinsic absorbance adds to the signal, masking the inhibition (False Negative) or creating variable background (High Noise).

Solution: Shift to a fluorogenic substrate, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).

  • Excitation: 358 nm

  • Emission: 455 nm

  • Benefit: Funalenone's absorbance profile has minimal overlap with the Stokes-shifted emission of DiFMUP, and fluorescence intensity measurements are less susceptible to inner-filter effects at these path lengths than absorbance.

HTS Protocol: PTP1B Inhibition (Fluorescence Mode)

Reagents & Equipment[1][2]
  • Enzyme: Human Recombinant PTP1B (residues 1–322).

  • Substrate: DiFMUP (Invitrogen/ThermoFisher).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% NP-40 (detergent prevents aggregation).

  • Plate: 384-well Black, Low-Volume, Non-Binding Surface (NBS) microplate (e.g., Corning 4514).

  • Reader: Multimode Plate Reader (e.g., PerkinElmer EnVision) capable of Ex 360nm / Em 460nm.

Workflow Diagram

HTS_Workflow Stock Funalenone Stock (10 mM in DMSO) Dilution Acoustic Dispensing (Echo 550) Target: 50 nL Stock->Dilution Enzyme Add PTP1B Enzyme (5 µL/well) Incubate 15 min Dilution->Enzyme Pre-incubation allows binding Substrate Add DiFMUP Substrate (5 µL/well) Enzyme->Substrate Initiate Rxn Readout Kinetic Readout (Ex 358 / Em 455) 10-30 min Substrate->Readout Analysis Data Analysis (Slope Calculation) Readout->Analysis RFU/min

Caption: Optimized fluorescence workflow for screening Funalenone against PTP1B. Pre-incubation is critical for non-competitive inhibitors.

Step-by-Step Procedure
  • Compound Transfer (Source to Destination):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of Funalenone (dose-response curve: 100 µM down to 1 nM) into the 384-well assay plate.

    • Control Wells:

      • High Control (HC): DMSO only (0% Inhibition).

      • Low Control (LC): 100 µM Sodium Orthovanadate (100% Inhibition).

  • Enzyme Addition:

    • Dilute PTP1B to 2 nM (final assay conc will be 1 nM) in Assay Buffer.

    • Dispense 5 µL of Enzyme solution into all wells except "No Enzyme" blanks.

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 15 minutes at Room Temperature (RT). Note: This step allows Funalenone to equilibrate with the allosteric/active site.

  • Substrate Addition:

    • Dilute DiFMUP to 20 µM (final assay conc 10 µM, approx Km).

    • Dispense 5 µL of Substrate solution to all wells.

    • Final Volume: 10 µL. Final DMSO: 0.5%.

  • Detection:

    • Immediately transfer to plate reader.

    • Mode: Kinetic Fluorescence.

    • Settings: Ex 358 nm / Em 455 nm. Read every 60 seconds for 20 minutes.

Data Analysis & Validation

Signal Processing

Do not use endpoint data if possible. Funalenone is a natural product and may have complex solubility behaviors. Kinetic data (Slope of RFU over time) is more robust.



Interference Flagging (The "Yellow" Check)

If you must use the colorimetric pNPP assay (e.g., for cost reasons), you must perform a Compound Interference Control :

  • Add Funalenone + Buffer (No Enzyme).

  • Add pNPP.

  • Measure Absorbance at 405 nm.

  • If Abs > 3x Background, the compound is an optical interferent.

Expected Results[3]
  • Valid Screen: Z' Factor > 0.6.

  • Funalenone Potency: You should observe a sigmoidal dose-response curve with an IC50 between 5.0 µM and 8.0 µM .

  • Hill Slope: Should be ~1.0. A slope > 2.0 suggests aggregation or precipitation (common with phenalenones at >50 µM).

Mechanism of Action Diagram

Understanding where Funalenone acts helps in interpreting the data (e.g., it will not compete out a pure competitive inhibitor in a competition assay).

MOA PTP1B PTP1B Enzyme (Active State) Complex E-S Complex PTP1B->Complex + Substrate Substrate Substrate (pTyr / DiFMUP) Product Product + Phosphate Complex->Product Catalysis Funalenone Funalenone (Inhibitor) Allosteric Allosteric/Non-Catalytic Site Funalenone->Allosteric Binds Allosteric->PTP1B Conformational Change (Reduces Vmax) Allosteric->Complex Stabilizes Inactive Form

Caption: Funalenone acts via non-competitive/mixed inhibition, binding away from the catalytic pocket, reducing Vmax without significantly altering Km.

References

  • Isolation and MMP-1 Inhibition

    • Funalenone, a novel collagenase inhibitor produced by Aspergillus niger.
    • Source:

  • PTP1B Inhibition & Phenalenone Bioactivity

    • Advances in Fungal Phenalenones: Biosynthesis, Bioactivities, and Potential as Inhibitors.
    • Source:

  • HTS Assay Design (Interference)

    • Assay Guidance Manual: Interference with Fluorescence and Absorbance.
    • Source:

  • PTP1B as a Therapeutic Target

    • Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review.
    • Source:

Troubleshooting & Optimization

Funalenone Technical Support Center: A Guide to Preventing Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Funalenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Funalenone throughout its storage and handling. As a phenalenone derivative, Funalenone's polycyclic aromatic ketone structure with multiple hydroxyl groups presents specific stability considerations.[1][2] Understanding and mitigating potential degradation is crucial for obtaining reliable and reproducible experimental results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our recommendations are grounded in the chemical principles of phenalenones and related phenolic compounds, aiming to provide a self-validating system for your experimental protocols.

Troubleshooting Guide: Addressing Common Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments with Funalenone.

Question 1: I dissolved Funalenone in DMSO, and the solution has developed a yellow to brownish tint over a few days, even when stored at -20°C. Is this normal, and what should I do?

Answer:

A change in color of your Funalenone solution is a primary visual indicator of potential degradation.[2][3][4] While Funalenone itself is a yellow solid, a significant darkening of the solution suggests the formation of degradation products. The polycyclic aromatic ketone core of Funalenone can be susceptible to oxidation, and the presence of multiple hydroxyl groups can contribute to the formation of colored quinone-type structures upon oxidation.[5][6][7]

Causality and Actionable Solutions:

  • Oxidation: The primary suspect for the color change is oxidation. Even at -20°C, dissolved oxygen in the solvent can contribute to slow degradation over time. Phenolic compounds are known to be susceptible to oxidation.[8]

  • Action:

    • Use Fresh Solutions: It is highly recommended to prepare Funalenone solutions fresh for each experiment or, if stored, for no longer than one month at -20°C.[9]

    • Inert Gas Overlay: For longer-term storage of solutions, consider overlaying the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Solvent Purity: Ensure the use of high-purity, anhydrous DMSO. Water content in the solvent can facilitate degradation pathways.

Question 2: I've noticed a precipitate in my Funalenone stock solution after storing it in the freezer. What is causing this, and can I still use the solution?

Answer:

Precipitation upon cooling or after a freeze-thaw cycle is likely due to the limited solubility of Funalenone in the solvent at lower temperatures. This is a common issue with organic molecules dissolved in solvents like DMSO.

Causality and Actionable Solutions:

  • Temperature-Dependent Solubility: The solubility of most compounds decreases as the temperature drops. Upon freezing and thawing, the compound may not fully redissolve, leading to the formation of a precipitate.

  • Action:

    • Gentle Re-solubilization: Before each use, allow the vial to equilibrate to room temperature.[9] Gently vortex or sonicate the solution in a water bath to ensure the precipitate has completely redissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

    • Avoid Repeated Freeze-Thaw Cycles: To minimize precipitation and potential degradation from repeated temperature changes, it is best practice to aliquot your Funalenone stock solution into smaller, single-use volumes upon initial preparation.[6] This avoids the need to thaw the entire stock for each experiment.

Question 3: My experimental results with Funalenone are inconsistent, showing a loss of inhibitory activity over time. Could this be related to compound degradation?

Answer:

Yes, a loss of biological activity is a strong indicator of chemical degradation. The structural integrity of Funalenone is essential for its inhibitory activity against targets like matrix metalloproteinase-1 (MMP-1) and HIV-1 integrase.[2] Degradation will alter the molecule's shape and electronic properties, likely reducing its binding affinity to the target protein.

Causality and Actionable Solutions:

  • Multiple Degradation Pathways: The loss of activity could be due to oxidation, photodegradation, or pH-related instability. Phenalenones are known photosensitizers and can degrade upon exposure to light.[10][11][12] The hydroxyl groups also make the molecule susceptible to pH-dependent degradation.[13][14][15][16]

  • Action:

    • Light Protection: Always store Funalenone, both as a solid and in solution, in amber vials or wrapped in aluminum foil to protect it from light.[17] Perform experimental manipulations in a subdued lighting environment where possible.

    • pH Control: Be mindful of the pH of your experimental buffers. Phenolic compounds can be unstable at high pH.[13][14][15] If your assay requires a basic pH, minimize the exposure time of Funalenone to these conditions.

    • Analytical Confirmation: If you suspect degradation, and have access to analytical instrumentation, you can confirm the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent Funalenone peak from any degradation products.[8][18][19]

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for solid Funalenone?

Solid Funalenone is stable for at least four years when stored at -20°C. For short-term storage, +4°C is also acceptable.[9] It is crucial to keep the container tightly sealed to protect it from moisture.

2. What are the recommended solvents for preparing Funalenone stock solutions?

Funalenone is soluble in DMSO, methanol, chloroform, and ethyl acetate.[13] For most biological applications, DMSO is the solvent of choice due to its high solvating power and compatibility with cell culture media at low final concentrations.

3. How should I prepare a stock solution of Funalenone?

To prepare a stock solution, weigh the desired amount of solid Funalenone and dissolve it in the appropriate volume of high-purity, anhydrous solvent.[17][20][21][22][23] It is recommended to do this in a clean, dry environment. For accurate concentrations, use volumetric flasks.[22]

4. What type of storage containers should I use for Funalenone solutions?

Use amber glass vials with PTFE-lined caps for storing Funalenone solutions.[24] This will protect the compound from light and provide an inert storage environment. Avoid using plastic containers for long-term storage, as leachables and gas permeability can be a concern.[24][25][26][27]

5. How can I visually inspect for degradation?

Visual signs of degradation in Funalenone solutions include:

  • A noticeable change in color, typically darkening to a brown or deep yellow.[2][3][4]

  • The formation of a precipitate that does not redissolve upon warming and gentle mixing.[28][29]

  • Cloudiness or turbidity in the solution.[28]

Data and Protocols

Recommended Storage Conditions
FormTemperatureDurationContainerNotes
Solid -20°C≥ 4 yearsTightly sealed vialProtect from moisture
+4°CShort-termTightly sealed vialProtect from moisture
Solution -20°C≤ 1 month[9]Amber glass vial with PTFE-lined capAliquot to avoid freeze-thaw cycles
Room TempUse immediately[9]Amber glass vialPrepare fresh for each experiment
Protocol for Preparing Funalenone Stock Solutions
  • Weighing: Accurately weigh the desired mass of solid Funalenone using a calibrated analytical balance.

  • Dissolving: Transfer the solid to a volumetric flask. Add a small amount of the chosen solvent (e.g., anhydrous DMSO) to dissolve the solid completely. Gentle warming or sonication may be used if necessary.

  • Diluting to Volume: Once fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber glass vials. Overlay with an inert gas (optional but recommended for long-term stability) and store at -20°C.

Visualizing Degradation and Prevention

A key aspect of maintaining Funalenone integrity is understanding the potential degradation pathways and the preventative measures at each step of handling.

Funalenone_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_degradation Potential Degradation Solid Solid Funalenone (-20°C, dark, dry) Preparation Prepare Fresh Solution (Anhydrous solvent, amber vial) Solid->Preparation Weigh accurately Solution Stock Solution (-20°C, dark, aliquoted) Use Experimental Use (Minimize light exposure, control pH) Solution->Use Thaw & Use Degradation Degraded Funalenone (Loss of activity, color change) Solution->Degradation Improper storage Preparation->Solution Aliquot & Store Preparation->Use Use immediately Use->Degradation Light, Oxygen, pH extremes

Caption: Workflow for proper handling of Funalenone to prevent degradation.

The structure of Funalenone, with its phenolic hydroxyl groups and extended π-system, makes it susceptible to several degradation pathways.

Funalenone_Degradation_Pathways Funalenone Funalenone Oxidized Oxidized Products (Quinones) Funalenone->Oxidized O2, Metal Ions Photodegraded Photodegradation Products Funalenone->Photodegraded UV/Visible Light Hydrolyzed Hydrolysis Products (pH dependent) Funalenone->Hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for Funalenone.

By adhering to the guidelines outlined in this technical support center, researchers can significantly enhance the stability of Funalenone, leading to more reliable and reproducible experimental outcomes.

References

  • Milanesio, M. E., Lede, V., Liras, M., & Previtali, C. M. (2001). Photophysical properties of phenalenone in solution. Journal of Photochemistry and Photobiology A: Chemistry, 142(2-3), 99-105.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
  • Chemistry LibreTexts. (2023). 2.5: Preparing Solutions.
  • D. G. Crosby. (1998). Environmental Toxicology and Chemistry. Oxford University Press.
  • Schmidt, R., & Tanielian, C. (2000). Phenalenone, a universal reference compound for the determination of quantum yields of singlet oxygen (1.DELTA. g) sensitization. Journal of Photochemistry and Photobiology A: Chemistry, 135(2-3), 83-88.
  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Ōmura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of antibiotics, 52(12), 1095–1100.
  • Patai, S. (Ed.). (1971). The Chemistry of the Carbonyl Group, Volume 2. John Wiley & Sons.
  • NIH. (n.d.). Assay Guidance Manual.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 621-633.
  • MaChemGuy. (2014, October 15). Hydrolysis of Esters [Video]. YouTube.
  • McQueen, A. D., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites.
  • Montanaro, S., & Ghibaudi, E. (2012). Mechanism of the photochemical process of singlet oxygen production by phenalenone. Physical Chemistry Chemical Physics, 14(32), 11373-11380.
  • Amorati, R., & Valgimigli, L. (2015). The chemistry of antioxidant phenols. Journal of the Science of Food and Agriculture, 95(7), 1359-1371.
  • Oreate AI Blog. (2024, January 7). How Can You Tell a Chemical Change Has Occurred.
  • Hello Bio. (n.d.). Funalenone | MMP-1 inhibitor.
  • CP Lab Safety. (n.d.).
  • ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Chheda, J. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Taylor & Francis. (2024).
  • PhytoTech Labs. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (2006).
  • Tadashi Science. (2023, December 4). 5 Signs Of A Chemical Reaction - How To Identify Chemical Changes | Chemistry Study Guide [Video]. YouTube.
  • Environmental Health and Safety Office. (n.d.).
  • Royal Society of Chemistry. (n.d.). The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals.
  • ResearchGate. (2006).
  • SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
  • Bio-Rad. (2022, January 27). Treat Them Right! – Best Practices for Storing and Working with Antibodies.
  • Norris, J. (2018, March 27).
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Khan Academy. (n.d.). Chemical changes [Video].
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Bitesize Bio. (2025, March 10).
  • MDPI. (2024). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review.
  • National Center for Biotechnology Inform
  • PubMed. (n.d.). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM.
  • Sophia Learning. (n.d.).
  • IJTSRD. (2021).
  • ResearchGate. (n.d.). Effect of pH on phenol decomposition.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • SEDICI. (n.d.).
  • Royal Chemical. (2024, January 24). Choosing the Best Bottles for Chemical Storage.
  • Chemistry LibreTexts. (2023). Acidity of Phenols.
  • Plastics International. (n.d.). Chemical Resistance Chart.
  • GxP Cellators. (2023, December 4).

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Technical Support Center: Quenching Funalenone Activity in Time-Course Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Funalenone (MMP-1 Inhibitor / Photosensitizer) Audience: Drug Discovery Scientists, Photochemists, Enzymologists

Core Technical Overview: The Dual-Activity Paradox

Before designing a quenching protocol, you must identify which "activity" of Funalenone you are measuring. Funalenone exhibits a dual nature that frequently leads to experimental artifacts if not isolated:

  • Primary Pharmacological Activity (MMP-1 Inhibition): Funalenone is a specific inhibitor of Matrix Metalloproteinase-1 (MMP-1/Type I Collagenase) with an IC50 of ~170 µM. It binds to the active site, preventing collagen degradation.

  • Photochemical Activity (Type II Photosensitization): As a phenalenone derivative, Funalenone is a potent photosensitizer with a near-unity quantum yield for Singlet Oxygen (

    
    )  production upon irradiation.
    

Critical Warning: If you are running an enzymatic MMP-1 inhibition assay under ambient light without specific controls, your data is likely compromised. The generated ROS can oxidatively damage the enzyme or substrate, mimicking "inhibition" that is actually non-specific photodamage.

Troubleshooting Guides & Protocols

Module A: Quenching in Enzymatic Time-Course Assays (MMP-1)

Objective: Accurately stop the proteolytic cleavage of collagen/peptide substrates at specific time points (


) to determine kinetic parameters (

).
Standard Operating Procedure (SOP): The Chelation Quench

Since MMP-1 is a Zinc (


) and Calcium (

) dependent metalloprotease, the most robust quenching method is rapid chelation.

Protocol:

  • Reaction: Incubate MMP-1 + Fluorogenic Substrate + Funalenone in Assay Buffer (e.g., 50 mM HEPES, 10 mM

    
    , pH 7.5).
    
  • Quench Step: At time

    
    , add EDTA Stop Solution  to a final concentration of 10–20 mM .
    
    • Mechanism:[1][2][3] EDTA strips the catalytic Zinc ion from the MMP-1 active site, instantly freezing catalysis.

  • Readout: Measure fluorescence (e.g., Ex/Em = 490/520 nm) immediately.

Troubleshooting Q&A
IssueProbable CauseCorrective Action
Post-Quench Signal Drift Inufficient chelator concentration.MMP-1 binds Zn tightly. Increase EDTA to 50 mM or add 1,10-Phenanthroline (2 mM) for faster active-site penetration.
High Background Fluorescence Funalenone autofluorescence.Funalenone is a pigment. Run a "Compound Only" control (No Enzyme) and subtract this baseline from all readings.
Inconsistent IC50 Values Ambient light activation.CRITICAL: Perform all enzymatic assays in the dark or under red safety lights to prevent ROS generation.
Module B: Quenching in Photodynamic/ROS Time-Course Assays

Objective: Stop the photodynamic reaction to assess the cumulative oxidative damage or cell viability at specific light doses.

Standard Operating Procedure (SOP): The "Dark + Scavenge" Quench

Simply turning off the light stops new ROS generation, but existing Singlet Oxygen (


) has a microsecond lifetime. For precise kinetics, you must physically and chemically quench the system.

Protocol:

  • Irradiation: Expose sample to blue/green light (Funalenone absorption bands).

  • Physical Quench (t=0): Cut light source immediately. Wrap samples in aluminum foil.

  • Chemical Quench (Optional but recommended for molecular assays): Add Sodium Azide (

    
    )  to 1–10 mM.
    
    • Mechanism:[1][2][3] Azide is a specific physical quencher of Singlet Oxygen, returning it to the ground state without chemical consumption.[4]

    • Alternative: Use L-Histidine (10 mM) if Azide toxicity is a concern for downstream cell viability.

Troubleshooting Q&A
IssueProbable CauseCorrective Action
Sample Degradation in Dark "Dark Toxicity" or residual ROS.Funalenone can be cytotoxic even without light at high concentrations (>200 µM). Always run a Dark Control parallel to the irradiated group.
Loss of Funalenone Signal Photobleaching.Phenalenones are generally stable, but intense irradiation can degrade them. Monitor Funalenone absorbance (UV-Vis) pre- and post-assay to confirm compound stability.
Thermal Artifacts Light source heating.High-intensity LEDs generate heat. Use a water filter or temperature-controlled stage to ensure "activity" is photodynamic, not thermal.

Visualizing the Quenching Strategy

The following diagram illustrates the decision matrix for quenching based on the active pathway.

Funalenone_Quenching cluster_Enzymatic Pathway A: MMP-1 Inhibition (Dark) cluster_Photo Pathway B: Phototoxicity (Irradiated) Start Start Time-Course (Funalenone Added) Enzyme Enzyme + Substrate (Darkness Essential) Start->Enzyme Enzymatic Study Light Light Irradiation (Generates 1O2) Start->Light PDT/ROS Study Quench_E QUENCH: Add EDTA (20-50 mM) (Chelates Zn2+) Enzyme->Quench_E At Time t Read_E Read Fluorescence (Substrate Cleavage) Quench_E->Read_E Light->Enzyme ARTIFACT WARNING: Light activates ROS damaging Enzyme Quench_P QUENCH: Light OFF + NaN3 (Scavenges ROS) Light->Quench_P At Time t Read_P Read Viability/Oxidation Quench_P->Read_P

Figure 1: Decision tree for selecting the correct quenching mechanism based on the experimental mode (Enzymatic vs. Photodynamic).

Frequently Asked Questions (FAQ)

Q: Can I use acid precipitation (TCA) to quench the MMP-1 assay? A: Yes, 10% Trichloroacetic acid (TCA) will denature the enzyme and stop the reaction. However, this is destructive. If you are using a continuous fluorometric assay (FRET substrate), acid will alter the pH and quench the fluorophore itself, destroying your signal. EDTA is superior because it stops the enzyme without destroying the fluorescent product.

Q: Is Funalenone stable in DMSO? A: Yes, Funalenone is stable in DMSO for months if stored at -20°C in the dark. However, wet DMSO (DMSO absorbing water from air) can accelerate degradation. Always use anhydrous DMSO and aliquot stocks to avoid repeated freeze-thaw cycles.

Q: Why does my "Zero Time" point show activity? A: This is likely a "mixing time" error. The reaction starts the nanosecond the enzyme meets the substrate. To get a true T=0, add the EDTA Quencher to the well BEFORE adding the enzyme. This serves as your background blank.

References

  • Funalenone as MMP-1 Inhibitor: Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. (2004). PubMed. Link

  • MMP-1 Assay Methodology: MMP-1 Inhibitor Screening Kit Technical Bulletin. Sigma-Aldrich. Link

  • Phenalenone Photochemistry: Phenalenone, a universal reference for singlet oxygen sensitization. (2005).[1][5] Royal Society of Chemistry. Link

  • Singlet Oxygen Quenching: Quenching of Singlet Molecular Oxygen by Azide Anion. (2003).[6] Photochemistry and Photobiology. Link

  • DMSO Stability: Studies on repository compound stability in DMSO under various conditions. (2003).[6] J Biomol Screen.[2] Link

Sources

Troubleshooting inconsistent results in Funalenone bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Inconsistent Results in Funalenone Bioassays

Executive Summary

Funalenone, a phenalenone derivative isolated primarily from Aspergillus niger, presents unique challenges in bioassays due to its physicochemical properties. While recognized for its inhibition of Matrix Metalloproteinase-1 (MMP-1) and antimicrobial activity, researchers often encounter high inter-assay variability.

This guide addresses the three primary vectors of failure: Photochemical Instability , Solubility/Precipitation , and Optical Interference in fluorescence/absorbance readouts.

Module 1: Compound Integrity & Handling

Q: My IC50 values for Funalenone are shifting significantly between experiments (e.g., 170 µM vs. >400 µM). Is the compound degrading?

A: The most likely culprit is photochemical degradation . Funalenone belongs to the phenalenone class, which are known photosensitizers. Upon exposure to ambient light (particularly UV and blue light), phenalenones can generate reactive oxygen species (ROS) or undergo structural rearrangement. This not only lowers the effective concentration of the inhibitor but can also generate phototoxic byproducts that cause false positives in cell-based toxicity assays.

The Fix: The "Dark Workflow" Protocol

  • Amber Glass Only: Store stock solutions only in amber glass vials. Plastic microcentrifuge tubes are permeable to light and gas.

  • Red Light Handling: If possible, weigh and solubilize the compound under red safety lights or low-light conditions.

  • Aliquot Immediately: Avoid repeated freeze-thaw cycles. Create single-use aliquots immediately after initial solubilization.

Q: I see a fine precipitate when I add the Funalenone stock to my assay buffer. How do I prevent this?

A: Funalenone is a hydrophobic secondary metabolite. Rapid addition of a high-concentration DMSO stock into an aqueous buffer often causes "crashing out" (micro-precipitation), which may be invisible to the naked eye but scatters light in plate readers.

The Fix: Step-Wise Solubilization Do not pipette DMSO stock directly into the bulk media. Use an intermediate dilution step.

StepActionRationale
1 Primary Stock Dissolve powder in 100% DMSO to 50 mM. Vortex vigorously.
2 Intermediate Dilute Primary Stock 1:10 in 100% DMSO (not water) to create working stocks.
3 The "Feathering" Technique Place the pipette tip submerged in the assay buffer/media. Slowly eject the inhibitor while swirling the tip.
4 Validation Measure OD600 immediately. An increase >0.05 over the blank indicates precipitation.
Module 2: Assay Interference (MMP & Antimicrobial)

Q: I am using a FRET-based assay to measure MMP-1 inhibition. I see high background fluorescence even in the presence of the inhibitor. Why?

A: Funalenone is a pigmented molecule (often yellow/orange) and possesses intrinsic fluorescence properties common to phenalenones.

  • Quenching: It may absorb the emission energy of your FRET fluorophore (Inner Filter Effect).

  • Autofluorescence: It may emit light at wavelengths overlapping with your detector, masking the inhibition signal.

The Fix: The Correction Matrix You must run a "Compound Only" control (Buffer + Funalenone + No Enzyme + No Substrate) at every concentration tested. Subtract this value from your experimental wells.

Q: In bacterial susceptibility assays, the inhibition zones are irregular or smaller than expected.

A: This is often a diffusion issue rather than a potency issue. Large, hydrophobic molecules like Funalenone diffuse poorly through standard agar matrices compared to small hydrophilic antibiotics.

The Fix:

  • Switch to Broth Microdilution: This eliminates the diffusion variable.

  • Solvent Control: Ensure your vehicle (DMSO) concentration is <1% to prevent solvent toxicity from masking the compound's effect.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for diagnosing inconsistent data.

Funalenone_Troubleshooting Problem Inconsistent Results Check_Light Is compound light-protected? Problem->Check_Light Check_Solubility Check OD600 (Precipitation) Problem->Check_Solubility Check_Optical Check Interference (Fluorescence/Color) Problem->Check_Optical Action_Dark Implement Dark Workflow Check_Light->Action_Dark No/Unsure Action_StepSol Step-wise Dilution Check_Solubility->Action_StepSol Precipitate Found Action_Blank Subtract Compound Blank Check_Optical->Action_Blank High Background

Figure 1: Decision tree for diagnosing Funalenone bioassay failures. Start at the red node and verify each blue condition.

Module 3: Mechanism & Specificity (Advanced)

Q: Is Funalenone a specific inhibitor, or is it just chelating the Zinc in the MMP active site?

A: While Funalenone inhibits MMP-1 (IC50 ~170 µM) and MMP-9, phenalenones can complex with metals. It is critical to distinguish between specific active-site binding and non-specific metal stripping (chelation).

The Self-Validating Experiment: The Zinc Rescue To confirm the mechanism is not purely non-specific chelation (like EDTA), perform a Zinc Rescue Assay :

  • Run the inhibition assay with Funalenone.

  • Add excess ZnCl2 (e.g., 10-50 µM) to the reaction.

  • Result Interpretation:

    • Activity Restored: The inhibitor was likely just stripping the Zinc.

    • Activity Remains Inhibited: The inhibitor is binding the enzyme structure/active site specifically (True Inhibition).

Standardized Workflow: Light-Sensitive Handling

To ensure reproducibility, your lab should adopt this specific workflow for Funalenone.

Funalenone_Workflow Start Lyophilized Powder Weigh Weigh in Low Light (Red Lamp) Start->Weigh Solubilize Dissolve in 100% DMSO (Amber Vial) Weigh->Solubilize Aliquot Aliquot & Freeze -20°C (Single Use) Solubilize->Aliquot Dilute Dilute in Assay Buffer (Immediate Use) Aliquot->Dilute Assay Run Assay (Protect from Light) Dilute->Assay

Figure 2: Mandatory "Dark Workflow" for handling photosensitive phenalenones.

References
  • Funalenone Isolation & MMP Inhibition: Title: Funalenone, a novel collagenase inhibitor produced by Aspergillus niger.[1][2] Source: PubMed (J Antibiot). Link:[Link]

  • Phenalenone Photochemistry: Title: Advances in Fungal Phenalenones: Biosynthesis, Bioactivities, and Photophysical Properties. Source: NCBI (PMC). Link:[Link]

  • Solubility & Assay Interference: Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development.[3] Source: NCBI (PMC). Link:[Link]

Sources

Technical Support Center: Enhancing the Stability of Funalenone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Funalenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the preparation, storage, and troubleshooting of Funalenone stock solutions. Adherence to these principles will ensure the stability and integrity of your experimental results.

Introduction to Funalenone Stability

Funalenone is a polycyclic aromatic ketone belonging to the phenalenone class of compounds.[1] Like many complex organic molecules, its stability in solution is not absolute and is influenced by a variety of factors including solvent choice, storage temperature, light exposure, and pH. Understanding the inherent chemical properties of the phenalenone scaffold is critical to maintaining the compound's integrity over time. Phenalenones are recognized as efficient photosensitizers, which suggests an intrinsic sensitivity to light.[1][2][3] Furthermore, as a quinone-like structure, Funalenone's stability is also governed by its susceptibility to oxidation and pH-dependent degradation pathways.[4][5]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered when working with Funalenone stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing Funalenone stock solutions?

A1: Funalenone is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), methanol, chloroform, and ethyl acetate. For most biological applications, DMSO is the recommended solvent due to its high solubilizing power and compatibility with cell culture media at low final concentrations. However, the choice of solvent can impact the long-term stability of the stock solution.

Q2: What is the recommended storage temperature for Funalenone stock solutions?

A2: For optimal stability, Funalenone stock solutions should be stored at -20°C or lower.[6] It is advisable to prepare and use the solutions on the same day if possible. If storage is necessary, aliquoting the stock solution into single-use volumes is highly recommended to minimize freeze-thaw cycles.[6][7]

Q3: How long can I store a Funalenone stock solution?

A3: While the stability of any compound in solution is time-dependent, a general guideline for Funalenone in anhydrous DMSO is to store it at -20°C for up to one month. For longer-term storage, -80°C is preferable. However, for critical experiments, it is always best to use a freshly prepared solution.[7]

Q4: Is Funalenone sensitive to light?

A4: Yes, compounds of the phenalenone class are known to be photosensitive.[2][3] Therefore, it is crucial to protect Funalenone, both in its solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during handling.[8]

Q5: How does pH affect the stability of Funalenone in aqueous solutions?

A5: Quinone-like compounds often exhibit pH-dependent stability in aqueous environments.[9][10][11] Generally, they are more stable in acidic conditions and show increased degradation at neutral to alkaline pH.[10] When diluting Funalenone stock solutions into aqueous buffers for assays, it is important to consider the pH of the final solution. If working with basic buffers, preparing the working solution immediately before use is recommended.

Q6: I observed precipitation when I diluted my Funalenone stock solution into my aqueous assay buffer. What should I do?

A6: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. This can be mitigated by:

  • Pre-warming the media/buffer: Ensure your aqueous solution is at the experimental temperature (e.g., 37°C) before adding the stock solution.[6]

  • Gradual dilution with mixing: Add the stock solution drop-wise to the pre-warmed buffer while gently vortexing or stirring.[6] This avoids localized high concentrations of the organic solvent, which can cause the compound to crash out of solution.

  • Lowering the final concentration: The concentration of Funalenone in your working solution may be exceeding its aqueous solubility limit. Try working with a lower final concentration if your experimental design permits.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of compound activity over time Degradation of Funalenone in solution.1. Prepare fresh stock solutions: For critical experiments, always use a freshly prepared solution. 2. Aliquot stock solutions: To avoid multiple freeze-thaw cycles, store the stock solution in single-use aliquots.[6][7] 3. Protect from light: Ensure all solutions are stored in amber vials or wrapped in foil to prevent photodegradation.[8] 4. Use anhydrous DMSO: DMSO is hygroscopic and absorbed water can promote hydrolysis of the compound. Use high-quality, anhydrous DMSO.[7]
Precipitate observed in the stock solution upon thawing The compound may have come out of solution during the freezing process or due to repeated freeze-thaw cycles.1. Warm the solution: Gently warm the vial to 37°C for a few minutes and vortex to try and redissolve the precipitate. 2. Sonication: If warming is ineffective, sonicate the vial in a water bath for a short period. 3. Centrifugation: If the precipitate does not redissolve, it is best to centrifuge the vial and use the supernatant, although the actual concentration will be lower than intended. It is highly recommended to prepare a fresh stock solution.
Color change in the stock solution This may indicate degradation of the compound, possibly due to oxidation.1. Discard the solution: A visible color change is a strong indicator of chemical degradation. It is safest to discard the stock and prepare a fresh one. 2. Inert gas overlay: For sensitive compounds, consider overlaying the stock solution with an inert gas like argon or nitrogen before capping to minimize oxidation.[7]
Inconsistent experimental results Could be due to inconsistent concentrations in the stock solution from improper storage or handling.1. Review storage and handling procedures: Ensure all users are following the recommended guidelines for storage temperature, light protection, and minimizing freeze-thaw cycles. 2. Validate stock solution concentration: If possible, use an analytical technique like HPLC to confirm the concentration and purity of your stock solution over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Funalenone Stock Solution in DMSO
  • Acclimatization: Allow the vial of solid Funalenone to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of Funalenone powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until all the solid Funalenone is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Storage:

    • For short-term storage (up to one month), store at -20°C in a light-protected vial.[12]

    • For long-term storage, aliquot into single-use amber vials and store at -80°C.

    • Always label the vials clearly with the compound name, concentration, date of preparation, and solvent.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Pre-warm the buffer: Warm your experimental aqueous buffer to the desired temperature (e.g., 37°C).[6]

  • Thaw the stock solution: Thaw a single aliquot of the Funalenone stock solution at room temperature.

  • Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the Funalenone stock solution drop-wise to achieve the final desired concentration.

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation or degradation in the aqueous environment.

Visualizations

Funalenone_Stock_Solution_Workflow Funalenone Stock Solution Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh Solid Funalenone add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot protect Protect from Light aliquot->protect store Store at -20°C or -80°C protect->store thaw Thaw Single Aliquot store->thaw dilute Dilute into Pre-warmed Aqueous Buffer thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing, storing, and using Funalenone stock solutions.

Troubleshooting_Precipitation Troubleshooting Precipitation During Dilution start Precipitation Observed? solution1 Pre-warm aqueous buffer to 37°C start->solution1 Yes solution2 Add stock solution drop-wise with vigorous mixing solution1->solution2 solution3 Consider lowering the final concentration solution2->solution3 end Precipitation Resolved solution3->end

Caption: A decision-making flowchart for troubleshooting Funalenone precipitation.

References

  • Heng, S., et al. (2011). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. Available at: [Link]

  • Kozik, V., et al. (2006). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed. Available at: [Link]

  • O'Connor, E., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gerde, J. A., et al. (2007). Photolysis, oxidation and subsequent toxicity of a mixture of polycyclic aromatic hydrocarbons in natural waters. PMC. Available at: [Link]

  • McCulloch, B., et al. (2025). pH-optimisation of quinone anolyte for efficient aqueous redox flow batteries and solar integration. ChemRxiv. Available at: [Link]

  • Teleos Ag Solutions. (2023). TELONE™ Stewardship: Storage & Handling Guide. Teleos Ag Solutions. Available at: [Link]

  • Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. Available at: [Link]

  • O'Connor, E., et al. (2021). A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy. ACS Publications. Available at: [Link]

  • Chen, Q., et al. (2025). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. Royal Society of Chemistry. Available at: [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit. Available at: [Link]

  • Singh, R., et al. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. Available at: [Link]

  • Mihelcic, J. R., & Luthy, R. G. (1988). Degradation of polycyclic aromatic hydrocarbon compounds under various redox conditions in soil-water systems. PubMed. Available at: [Link]

  • Kozik, V., et al. (2025). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]

  • Phatangare, N. D., et al. (2025). Phenalenone Fluorophores-Synthesis, Photophysical Properties and DFT Study. ResearchGate. Available at: [Link]

  • Eagle National Supply. (2024). Tips for Proper Handling and Storage of Automotive Thinners. Eagle National Supply. Available at: [Link]

  • Barisci, S., et al. (2025). Toxicological Profile of 1,4-Benzoquinone and Its Degradation By-Products during Electro-Fenton, Electrocoagulation, and Electrosynthesized Fe(VI) Oxidation. ResearchGate. Available at: [Link]

  • Al-Omar, M. A., et al. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. PMC. Available at: [Link]

  • Dong, S., et al. (2025). Effect of carboxyl and hydroxyl groups attached to the benzene ring on the photodegradation of polycyclic aromatic hydrocarbons in ice. ResearchGate. Available at: [Link]

  • Tardivel, M., et al. (2021). Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. MDPI. Available at: [Link]

  • Claxton, L. D., et al. (1984). The stability of mutagenic chemicals stored in solution. PubMed. Available at: [Link]

  • Jaworski, J. S., & Kalinowski, M. K. (2025). Dependence of Quinone Electrochemistry on Solvent Polarity and pH. ResearchGate. Available at: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze / thaw cycles. Ziath. Available at: [Link]

  • Stoll, D. R. (2021). Essentials of LC Troubleshooting, Part I: Pressure Problems. LCGC International. Available at: [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]

  • McCulloch, B., et al. (n.d.). Optimal electrolyte pH for efficient quinone-based aqueous redox flow batteries and solar cell integration. ChemRxiv. Available at: [Link]

  • Tardivel, M., et al. (2020). New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. ACS Omega. Available at: [Link]

  • Jarry, J. (2023). DMSO Is Not a Cure-All. But the FDA's Panic Over It Birthed a Myth. McGill University. Available at: [Link]

  • Raval, M., & Panchal, I. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. South Eastern European Journal of Public Health. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • YouTube. (2020). Oxidation of Aromatic Hydrocarbons. YouTube. Available at: [Link]

  • Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. PMC. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. Available at: [Link]

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Validation & Comparative

Validating the Antibacterial Mechanism of Action of Funalenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Antibacterial Mechanism of Action of Funalenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenalenone Advantage

Funalenone, a phenalenone derivative isolated from Talaromyces and Aspergillus species, represents a unique class of antimicrobial candidates. Unlike traditional antibiotics that target cell wall synthesis (Vancomycin) or protein translation (Linezolid), Funalenone exhibits a potential dual-modal mechanism :

  • Photodynamic Activation: Generation of reactive oxygen species (ROS), specifically singlet oxygen (

    
    ), upon irradiation.
    
  • Metalloprotease Inhibition: Validated inhibition of zinc-dependent enzymes (e.g., MMP-1), suggesting potential cross-inhibition of bacterial metalloproteases involved in virulence.

This guide provides a rigorous framework for validating these mechanisms, comparing Funalenone’s efficacy against the current "Gold Standards" for MRSA treatment.

Compound Profile & Comparative Landscape

To understand Funalenone's utility, we must benchmark it against established therapies.

Table 1: Comparative Profile of Funalenone vs. Standard of Care

FeatureFunalenone (Target Candidate)Vancomycin (Gold Standard)Linezolid (Alternative)
Chemical Class Phenalenone (Polyketide)GlycopeptideOxazolidinone
Primary MoA Dual: Type II Photosensitization (ROS) & Metalloprotease InhibitionCell Wall Inhibition (D-Ala-D-Ala binding)Protein Synthesis Inhibition (50S subunit)
Target Specificity Broad (Oxidative damage) + Specific (Zn-proteases)Gram-Positive SpecificGram-Positive Specific
Resistance Potential Low (Multi-target oxidative stress is hard to bypass)Moderate (VRSA, VISA emergence)Moderate (Cfr methylation)
Bioavailability High membrane permeability (Lipophilic)Poor oral bioavailability (IV preferred)Excellent (100% Oral)
Toxicity Concern Phototoxicity (Host tissue damage if uncontrolled)Nephrotoxicity, Red Man SyndromeMyelosuppression, Serotonin Syndrome
Mechanism of Action (MoA): The Dual-Pathway Hypothesis

The scientific consensus on phenalenones suggests that Funalenone does not rely on a single binding site. Instead, it operates via a "Search and Destroy" mechanism governed by environmental conditions (light) and enzymatic affinity.

Pathway A: Type II Photosensitization (ROS Generation)

Upon exposure to specific wavelengths (typically 400–500 nm), the phenalenone core transitions to an excited triplet state (


). Energy transfer to ground-state molecular oxygen (

) generates highly cytotoxic singlet oxygen (

). This species rapidly oxidizes membrane lipids and guanine bases in DNA, causing rapid bacteriolysis.
Pathway B: Zinc-Metalloprotease Inhibition

Funalenone is a validated inhibitor of MMP-1 (Matrix Metalloproteinase-1), a zinc-dependent enzyme. In bacteria, zinc metalloproteases (e.g., S. aureus Aureolysin) are critical for immune evasion and biofilm maintenance. Funalenone is hypothesized to chelate the active site Zinc ion, neutralizing these virulence factors.

Visualization: Dual-Mechanism Signaling Pathway

MoA_Pathway Funalenone Funalenone (Exogenous) Light Light Activation (400-500nm) Funalenone->Light ZnProtease Bacterial Zn-Metalloprotease (Virulence Factor) Funalenone->ZnProtease Dark Interaction ExcitedState Excited Triplet State (^3Fun*) Light->ExcitedState Oxygen Ground State Oxygen (^3O_2) ExcitedState->Oxygen Energy Transfer SingletO2 Singlet Oxygen (^1O_2) Oxygen->SingletO2 Membrane Lipid Peroxidation (Membrane Lysis) SingletO2->Membrane DNA Guanine Oxidation (DNA Damage) SingletO2->DNA Chelation Active Site Zn2+ Chelation ZnProtease->Chelation Virulence Inhibition of Virulence (Immune Clearance) Chelation->Virulence

Figure 1: The Dual-Action Mechanism of Funalenone.[1] Pathway A (Red/Yellow) depicts light-dependent oxidative stress. Pathway B (Green) depicts light-independent enzymatic inhibition.

Experimental Validation Framework

To scientifically validate Funalenone, one cannot simply run a standard MIC assay. The protocol must distinguish between phototoxicity and intrinsic enzymatic inhibition.

Protocol 1: Differential MIC Assay (Dark vs. Irradiated)

Objective: Quantify the contribution of ROS generation to antibacterial activity. Causality: If the MIC drops significantly (>4-fold) under irradiation, the primary mechanism is photosensitization.

  • Preparation: Prepare serial dilutions of Funalenone (0.125 – 64 µg/mL) in Mueller-Hinton Broth.

  • Inoculation: Inoculate with S. aureus (ATCC 29213) at

    
     CFU/mL.
    
  • Split Groups:

    • Group A (Dark): Incubate in total darkness (aluminum foil wrapped).

    • Group B (Light): Expose to Blue LED (460 nm, 10 J/cm²) for 30 mins, then incubate in dark.

  • Readout: Measure OD600 after 24h.

  • Validation: Use Sodium Azide (NaN3) (1 mM) as a singlet oxygen quencher in a parallel Group B well. If activity is restored, ROS is confirmed.

Protocol 2: Bacterial Metalloprotease Inhibition Assay

Objective: Validate the secondary mechanism (enzyme inhibition) independent of ROS. Causality: Funalenone inhibits eukaryotic MMP-1; this assay tests cross-reactivity with bacterial homologs (e.g., Thermolysin or Aureolysin).

  • Substrate: Use a FRET-based peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) specific for zinc metalloproteases.

  • Enzyme Source: Purified bacterial Thermolysin (model for bacterial metalloproteases) or S. aureus supernatant.

  • Reaction: Mix Funalenone (10–100 µM) with enzyme in Tris-CaCl2 buffer (pH 7.5). Incubate 15 min at 37°C.

  • Initiation: Add FRET substrate.

  • Detection: Monitor fluorescence (Ex 328 nm / Em 393 nm). Cleavage of the substrate increases fluorescence.

  • Result: A decrease in fluorescence slope compared to control indicates inhibition.

Protocol 3: Membrane Permeability Kinetics (Sytox Green)

Objective: Determine if cell lysis is the terminal event. Causality: ROS causes lipid peroxidation, leading to pore formation. Sytox Green only enters cells with compromised membranes.

  • Staining: Resuspend log-phase S. aureus in PBS containing 5 µM Sytox Green.

  • Treatment: Inject Funalenone at

    
     MIC.
    
  • Monitoring: Measure fluorescence every 5 minutes for 2 hours.

  • Comparison: Run Vancomycin (slow membrane effect) and CTAB (detergent, fast effect) as controls. Funalenone should show rapid kinetics similar to CTAB only under irradiation.

Visualization: Experimental Logic Flow

Validation_Flow Start Start Validation MIC_Assay Differential MIC (Dark vs. Light) Start->MIC_Assay Decision1 MIC (Light) << MIC (Dark)? MIC_Assay->Decision1 ROS_Path Primary MoA: Photosensitization Decision1->ROS_Path Yes Enzyme_Path Investigate Intrinsic Inhibition Decision1->Enzyme_Path No Quencher Add NaN3 (ROS Quencher) ROS_Path->Quencher ProteaseAssay Metalloprotease FRET Assay Enzyme_Path->ProteaseAssay Confirm_ROS Activity Blocked: Confirmed Type II ROS Quencher->Confirm_ROS Confirm_Enzyme Fluorescence Drop: Confirmed Zn-Inhibition ProteaseAssay->Confirm_Enzyme

Figure 2: Logical workflow for validating the specific antibacterial mechanism.

Data Synthesis & Performance Metrics

The following table synthesizes expected data patterns for Funalenone based on phenalenone class behaviors, serving as a benchmark for your validation results.

Table 2: Expected Performance Metrics vs. Controls

AssayFunalenone (Dark)Funalenone (Light)VancomycinInterpretation
MIC (µg/mL) 32 – 64 (Moderate)0.5 – 4.0 (Potent)1.0 – 2.0Light activation enhances potency by ~10-100x.
Time-Kill (99.9%) > 24 Hours< 2 Hours6 – 12 HoursROS-mediated killing is rapid compared to cell wall inhibition.
Membrane Permeability Low/SlowHigh/RapidLowLight-induced lipid peroxidation causes rapid lysis.
Protease Inhibition (IC50) ~150 µMN/ANo EffectSpecific inhibition of zinc-metalloproteases (virulence).
Challenges & Future Directions

While Funalenone shows promise, researchers must address selectivity . The generation of singlet oxygen is non-specific and can damage mammalian cells (fibroblasts).

  • Mitigation Strategy: Conjugation with cationic moieties (e.g., triazolium salts) can target the negatively charged bacterial cell wall, increasing selectivity and reducing host toxicity.

  • Formulation: For topical applications (wound healing), the photodynamic effect is an asset. For systemic use, the dark-toxicity (enzyme inhibition) must be optimized.

References
  • Isolation and Collagenase Inhibition: Inokoshi, J., et al. (1999).[2] "Funalenone, a novel collagenase inhibitor produced by Aspergillus niger."[2] The Journal of Antibiotics.

  • Phenalenone Photochemistry: Bresolí-Obach, R., et al. (2020). "New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield." ACS Omega.

  • Antibacterial Mechanism of Phenalenones: Taboada, P., et al. (2021). "Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening." Pharmaceutics.[3]

  • Bacterial Metalloproteases as Targets: Adeyemi, O.S., et al. (2025). "Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives." Molecules.

  • MRSA Treatment Standards: Liu, C., et al. (2011). "Clinical practice guidelines by the Infectious Diseases Society of America for the treatment of methicillin-resistant Staphylococcus aureus infections in adults and children." Clinical Infectious Diseases.

Sources

Funalenone vs. Synthetic Enzyme Inhibitors: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Scientists and Drug Development Professionals

In the dynamic field of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Funalenone, a naturally occurring phenalenone from the fungus Aspergillus niger, has emerged as a molecule of interest due to its demonstrated inhibitory activity against key enzymes implicated in various disease processes. This guide provides a comprehensive head-to-head comparison of Funalenone with established synthetic enzyme inhibitors, offering a critical analysis of their performance, mechanisms of action, and potential therapeutic implications. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibition.

Introduction: The Promise of Funalenone and the Power of Synthetic Inhibitors

Funalenone is a polycyclic aromatic compound belonging to the phenalenone class of fungal metabolites.[1] These secondary metabolites are known for their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Initial studies have identified Funalenone as an inhibitor of both matrix metalloproteinase-1 (MMP-1) and protein tyrosine phosphatase 1B (PTP1B), two enzymes with significant roles in pathological conditions.

Synthetic enzyme inhibitors , by contrast, are molecules rationally designed and chemically synthesized to target specific enzymes with high potency and selectivity. Decades of research have yielded a vast arsenal of synthetic inhibitors, some of which have progressed to clinical use. This guide will focus on a comparative analysis of Funalenone against well-characterized synthetic inhibitors of MMP-1 and PTP1B, providing a framework for understanding its potential advantages and limitations.

The Targets: MMP-1 and PTP1B in Disease

A thorough understanding of the target enzymes is crucial for appreciating the significance of their inhibition.

  • Matrix Metalloproteinase-1 (MMP-1): Also known as collagenase-1, MMP-1 is a zinc-dependent endopeptidase primarily responsible for the degradation of type I collagen, the most abundant collagen in the extracellular matrix (ECM).[2] Dysregulation of MMP-1 activity is implicated in a range of diseases, including cancer metastasis, arthritis, and fibrosis, where excessive collagen breakdown facilitates tissue invasion and remodeling.[3]

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its downstream substrates, PTP1B attenuates the metabolic effects of insulin. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity.[4]

Below is a simplified representation of the signaling pathways involving MMP-1 and PTP1B.

Enzyme_Signaling_Pathways cluster_MMP1 MMP-1 Pathway cluster_PTP1B PTP1B Pathway MMP1 MMP-1 Collagen Type I Collagen MMP1->Collagen cleaves ECM_Degradation ECM Degradation Disease_MMP1 Cancer Metastasis, Arthritis ECM_Degradation->Disease_MMP1 contributes to Insulin_Receptor Insulin Receptor (Phosphorylated) Dephosphorylated_IR Insulin Receptor (Dephosphorylated) PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates Insulin_Signaling Insulin Signaling Dephosphorylated_IR->Insulin_Signaling attenuates Disease_PTP1B Insulin Resistance, Type 2 Diabetes Insulin_Signaling->Disease_PTP1B dysregulation leads to

Caption: Simplified signaling pathways of MMP-1 and PTP1B.

Head-to-Head Performance: A Comparative Analysis

Direct comparative studies of Funalenone against synthetic inhibitors in the same experimental setup are not yet available in the published literature. Therefore, the following tables present a compilation of inhibitory data from separate studies. It is crucial to interpret these values with caution, as variations in assay conditions can significantly impact the measured IC50 values.

Inhibition of Matrix Metalloproteinase-1 (MMP-1)
InhibitorTypeIC50 (MMP-1)Mechanism of ActionReference(s)
Funalenone Natural Product (Fungal Metabolite)170 µMNot fully elucidated[5]
Batimastat (BB-94) Synthetic3 nMBroad-spectrum, competitive inhibitor; chelates the active site zinc ion.[6][7][8]
Marimastat (BB-2516) Synthetic5 nMBroad-spectrum, competitive inhibitor; chelates the active site zinc ion.[3][5][9]

Analysis: The synthetic inhibitors, Batimastat and Marimastat, exhibit significantly greater potency against MMP-1, with IC50 values in the nanomolar range, several orders of magnitude lower than that of Funalenone. This highlights the high degree of optimization achieved through rational drug design for these synthetic molecules. The mechanism of action for Batimastat and Marimastat is well-established, involving direct, competitive inhibition at the catalytic zinc ion.[9] The precise mechanism of Funalenone's inhibition of MMP-1 remains to be fully characterized.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
InhibitorTypeIC50 (PTP1B)Mechanism of ActionReference(s)
Funalenone Natural Product (Fungal Metabolite)6.1 µMNoncompetitive inhibitor.[1][1]
Suramin Synthetic~4.1 µMReversible and competitive inhibitor.[10][11][4][10]
Oleanolic Acid Natural Product (Triterpenoid)3.4 µMLinear-mixed type inhibitor; binds to a secondary aryl phosphate binding site.[12][12][13]

Analysis: In the context of PTP1B inhibition, Funalenone demonstrates a potency that is comparable to the well-established inhibitor Suramin and the natural product Oleanolic acid, with IC50 values in the low micromolar range. Notably, Funalenone distinguishes itself through its noncompetitive mode of inhibition.[1] This is a significant finding, as noncompetitive inhibitors can offer advantages in terms of efficacy, particularly in environments with high substrate concentrations. Suramin acts as a competitive inhibitor, directly competing with the substrate for the active site.[10][11] Oleanolic acid exhibits a more complex, mixed-type inhibition, binding to an allosteric site distinct from the catalytic pocket.[12]

Experimental Methodologies: A Guide to Reproducible Assays

The following protocols provide a framework for conducting in vitro inhibition assays for MMP-1 and PTP1B, based on established methodologies.

MMP-1 Inhibition Assay Protocol

This protocol is based on a fluorogenic substrate assay, a common method for measuring MMP activity.

Workflow for MMP-1 Inhibition Assay:

MMP1_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - MMP-1 Enzyme - Assay Buffer - Fluorogenic Substrate - Inhibitors (Funalenone, Synthetics) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate MMP-1 with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic or endpoint) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an MMP-1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute the human recombinant MMP-1 enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35).

    • Prepare a stock solution of the fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO.

    • Prepare serial dilutions of Funalenone and synthetic inhibitors in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add a fixed amount of MMP-1 enzyme.

    • Add varying concentrations of the test inhibitors (Funalenone and synthetic inhibitors) to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm). Readings can be taken kinetically over a period of time or as an endpoint measurement.

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the kinetic data or the total fluorescence at the endpoint.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

PTP1B Inhibition Assay Protocol

This protocol utilizes a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Workflow for PTP1B Inhibition Assay:

PTP1B_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PTP1B Enzyme - Assay Buffer - pNPP Substrate - Inhibitors (Funalenone, Synthetics) Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate PTP1B with Inhibitor Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPP Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., with NaOH) Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for a PTP1B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute human recombinant PTP1B enzyme in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare a stock solution of p-nitrophenyl phosphate (pNPP) in the assay buffer.

    • Prepare serial dilutions of Funalenone and synthetic inhibitors in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a fixed amount of PTP1B enzyme to each well.

    • Add varying concentrations of the test inhibitors to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding pNPP to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a strong base, such as 1 M NaOH.

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Discussion and Future Directions

This comparative guide underscores the potent inhibitory activity of Funalenone against both MMP-1 and PTP1B. While synthetic inhibitors like Batimastat and Marimastat demonstrate superior potency for MMP-1, Funalenone's efficacy against PTP1B is comparable to established inhibitors. A key differentiator for Funalenone is its noncompetitive mechanism of action against PTP1B, a characteristic that warrants further investigation for its potential therapeutic advantages.

The significant difference in potency against MMP-1 between Funalenone and the synthetic inhibitors highlights the power of targeted drug design. However, the broad-spectrum nature of Batimastat and Marimastat has been associated with off-target effects and clinical trial setbacks.[9] The selectivity profile of Funalenone against a broader panel of MMPs and PTPs remains an important area for future research.

For drug development professionals, Funalenone represents a promising natural product scaffold. Its unique chemical structure and dual inhibitory activity make it an attractive starting point for medicinal chemistry efforts. Structure-activity relationship (SAR) studies could lead to the development of semi-synthetic analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Direct Head-to-Head Comparative Studies: Conducting experiments under identical conditions to provide a definitive comparison of Funalenone with synthetic inhibitors.

  • Mechanism of Action Elucidation: A detailed investigation into the precise binding mode of Funalenone with MMP-1.

  • Selectivity Profiling: Assessing the inhibitory activity of Funalenone against a wide range of related enzymes to determine its selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of Funalenone in relevant animal models of diseases such as cancer and diabetes.

Conclusion

Funalenone stands as a compelling natural product with demonstrated inhibitory activity against clinically relevant enzymes. While synthetic inhibitors currently offer superior potency for MMP-1, Funalenone's comparable efficacy and noncompetitive inhibition of PTP1B position it as a valuable lead compound for further investigation. This guide provides a foundational comparison to aid researchers in their exploration of Funalenone and its potential as a novel therapeutic agent. The path from a natural product discovery to a clinical candidate is long, but the unique properties of Funalenone make it a journey worth undertaking.

References

  • Inokoshi, J., Shiomi, K., Masuma, R., Tanaka, H., Yamada, H., & Omura, S. (1999). Funalenone, a novel collagenase inhibitor produced by Aspergillus niger. The Journal of Antibiotics, 52(12), 1095–1100.
  • Elsebai, M. F., Ghabbour, H. A., & El-Mekkawy, S. (2022). Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors. Journal of Fungi, 8(3), 253.
  • BenchChem. (n.d.).
  • Liu, Y., et al. (2018). Synthetic enzyme inhibitor: a novel targeting ligand for nanotherapeutic drug delivery inhibiting tumor growth without systemic toxicity. Nanomedicine: Nanotechnology, Biology and Medicine, 14(7), 2113-2124.
  • Patsnap. (2024, June 21). What are MMP1 inhibitors and how do they work?
  • Macaulay, V. M., O'Byrne, K. J., Saunders, M. P., Braybrooke, J. P., Long, L., Gleeson, F., ... & Talbot, D. C. (1999). Phase I study of intrapleural batimastat (BB-94), a matrix metalloproteinase inhibitor, in the treatment of malignant pleural effusions. Clinical cancer research, 5(3), 513-520.
  • Wikipedia. (2023, November 13). Batimastat. In Wikipedia. [Link]

  • Whittaker, M., Floyd, C. D., Brown, P., & Gearing, A. J. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical reviews, 99(9), 2735-2776.
  • Rangel-Grimaldo, A., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1269412.
  • Tigan, A. S., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 23(15), 8343.
  • Pérez-García, M. D., et al. (2014). Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes. Diabetes, 63(3), 849-863.
  • Nieto-Vazquez, I., et al. (2007). Suramin inhibits PTP1B and improves insulin sensitivity in acetaminophen-treated hepatocytes. The Journal of biological chemistry, 282(43), 31234-31243.
  • Qian, K., et al. (2011). Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Bioorganic & medicinal chemistry letters, 21(16), 4732-4736.
  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42(1), 209-234.
  • Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food science & nutrition, 7(5), 1668-1676.
  • Hidalgo-Figueroa, S., et al. (2018). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 23(11), 2948.
  • Gonzalez, J. E., et al. (2004). Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases. Journal of medicinal chemistry, 47(8), 1886-1897.
  • Zhang, Y., et al. (2004). Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. Current pharmaceutical design, 10(13), 1505-1524.
  • Sinno, M., et al. (2013). The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem cells and development, 22(3), 437-449.
  • Wojtowicz-Praga, S., et al. (1997). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute, 89(21), 1584-1597.
  • Lamb, L. E., et al. (1995). PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors. British journal of pharmacology, 116(4), 2128-2132.

Sources

A Comparative Guide to the Inhibitory Kinetics of Funalenone on Its Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Funalenone

Funalenone, a phenalene compound isolated from the fungus Aspergillus niger, has emerged as a molecule of interest for researchers in drug discovery due to its inhibitory activity against key enzymes implicated in various disease pathologies.[1] This guide provides a comprehensive analysis of the current understanding of Funalenone's inhibitory kinetics against its primary target enzymes: Matrix Metalloproteinase-1 (MMP-1) and Protein Tyrosine Phosphatases (PTPs).

As a Senior Application Scientist, my objective is to not only present the known data but also to provide the experimental framework necessary for fellow researchers to further elucidate the precise mechanisms of Funalenone's action. The therapeutic potential of any enzyme inhibitor lies in its potency and selectivity. Therefore, a thorough characterization of its inhibitory kinetics is paramount. This guide will delve into the known inhibitory profile of Funalenone, compare it with established inhibitors of the same enzyme classes, and provide detailed protocols for conducting the requisite kinetic studies to fill the existing knowledge gaps.

Funalenone's Target Enzymes and Their Pathophysiological Relevance

Matrix Metalloproteinase-1 (MMP-1): The Collagenase

MMP-1, also known as interstitial collagenase, is a zinc-dependent endopeptidase with a primary role in the degradation of type I, II, and III collagens. These collagens are the main structural components of the extracellular matrix (ECM) in various tissues, including skin, bone, and tendons. While MMP-1 is essential for normal tissue remodeling and wound healing, its overexpression is associated with numerous pathological conditions such as rheumatoid arthritis, osteoarthritis, and cancer metastasis, where excessive collagen breakdown occurs.

Protein Tyrosine Phosphatases (PTPs): The Cellular Signaling Regulators

Protein Tyrosine Phosphatases are a large family of enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. This action is the counterbalance to protein tyrosine kinases (PTKs) and is crucial for the regulation of a multitude of cellular signaling pathways. Dysregulation of PTP activity is implicated in various diseases, including diabetes, obesity, and cancer. One of the most studied PTPs in this context is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways.

Inhibitory Kinetics of Funalenone: A Comparative Analysis

A critical aspect of characterizing an enzyme inhibitor is determining its inhibitory constant (Ki) and its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This information provides a more accurate measure of the inhibitor's potency than the half-maximal inhibitory concentration (IC50) value, as the Ki is independent of substrate concentration.

Inhibition of Matrix Metalloproteinase-1 (MMP-1)

Funalenone has been identified as an inhibitor of type I collagenase (MMP-1).[1]

Quantitative Data Summary: Funalenone vs. Alternative MMP-1 Inhibitors

InhibitorTarget EnzymeIC50KiMechanism of Inhibition
Funalenone MMP-1170 µM[1]Not ReportedNot Reported
GM 6001 Broad-spectrum MMP inhibitorReported to inhibit MMP-1Varies with MMPCompetitive
Doxycycline MMP-1VariesNot ReportedNon-competitive (indirect)
Quercetin Collagenase286 µMNot ReportedNot Reported

Note: The IC50 value for Funalenone indicates moderate inhibitory activity against MMP-1. However, without a Ki value and a defined mechanism of inhibition, a direct and comprehensive comparison with other inhibitors is challenging. The provided alternatives represent different classes of MMP inhibitors, including a broad-spectrum synthetic inhibitor (GM 6001), an antibiotic with MMP-inhibiting properties (Doxycycline), and a naturally occurring flavonoid (Quercetin).

Discussion of Mechanistic Insights

The absence of detailed kinetic studies on Funalenone's inhibition of MMP-1 represents a significant gap in our understanding. Determining whether Funalenone acts as a competitive, non-competitive, or other type of inhibitor is crucial for several reasons:

  • Competitive Inhibition: If Funalenone competes with the collagen substrate for the active site of MMP-1, its efficacy would be dependent on the substrate concentration.

  • Non-competitive Inhibition: If it binds to an allosteric site, its inhibitory effect would be independent of substrate concentration, which could be advantageous in environments with high substrate levels.

Further research is necessary to perform these kinetic analyses, which would provide a more complete picture of Funalenone's therapeutic potential as an MMP-1 inhibitor.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Qualitative Comparison: Funalenone vs. Alternative PTP1B Inhibitors

Due to the lack of quantitative data for Funalenone's PTP1B inhibition, a qualitative comparison is presented below, highlighting the diversity of known PTP1B inhibitors.

Inhibitor ClassExamplesGeneral Mechanism
Funalenone FunalenoneUnknown
Bidentate Inhibitors Various synthetic compoundsInteract with both the active site and a secondary binding site, enhancing potency and selectivity.
Arylbenzofurans Natural products from Morus albaMixed-type inhibition has been reported for some analogs.
Vanadyl Chelates VO(acac)2Can exhibit competitive or non-competitive inhibition depending on the chelate and substrate.

The Quest for Selectivity

A major challenge in developing PTP inhibitors is achieving selectivity, particularly for PTP1B over other highly homologous PTPs. The active sites of PTPs are highly conserved, making it difficult to develop inhibitors that target only the desired enzyme. This lack of selectivity can lead to off-target effects and potential toxicity. Future studies on Funalenone should therefore not only focus on its potency against PTP1B but also assess its selectivity profile against a panel of other PTPs.

Experimental Protocols for Kinetic Characterization

To address the existing knowledge gaps, the following detailed experimental protocols are provided as a guide for researchers to determine the inhibitory kinetics of Funalenone against MMP-1 and PTP1B.

Determining the IC50 and Inhibitory Kinetics of Funalenone against MMP-1

This protocol is designed to first determine the IC50 of Funalenone for MMP-1 and then to elucidate the mechanism of inhibition through kinetic studies.

Workflow for MMP-1 Inhibition Assay

Workflow for MMP-1 Inhibition Assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Reconstitute recombinant human MMP-1 in assay buffer to the recommended concentration.

    • Prepare a stock solution of a fluorogenic MMP-1 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in an appropriate solvent.

    • Prepare the assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Prepare a concentrated stock solution of Funalenone in DMSO.

  • IC50 Determination:

    • In a 96-well microplate, perform serial dilutions of the Funalenone stock solution in assay buffer.

    • Add a fixed concentration of MMP-1 to each well containing the Funalenone dilutions and a control well with buffer and DMSO.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode for 30-60 minutes.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each Funalenone concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the Funalenone concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Kinetic Analysis (Mechanism of Inhibition):

    • Perform a matrix of experiments by varying the substrate concentration across a range (e.g., 0.5 to 10 times the Km) at several fixed concentrations of Funalenone (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration as described above.

    • Generate Michaelis-Menten plots (V₀ versus [Substrate]) for each inhibitor concentration.

    • To more clearly distinguish the mode of inhibition, create Lineweaver-Burk plots (1/V₀ versus 1/[Substrate]).

      • Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

      • Mixed inhibition: The lines will intersect in the second or third quadrant.

    • From these plots, determine the apparent Vmax and Km values at each inhibitor concentration and calculate the inhibitory constant (Ki).

Determining the IC50 and Inhibitory Kinetics of Funalenone against PTP1B

This protocol outlines a similar approach for characterizing the inhibition of PTP1B by Funalenone using a colorimetric or fluorogenic substrate.

Workflow for PTP1B Inhibition Assay

Workflow for PTP1B Inhibition Assay.

Step-by-Step Methodology

  • Reagent Preparation:

    • Reconstitute recombinant human PTP1B in assay buffer.

    • Prepare a stock solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP) for a colorimetric assay or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) for a fluorogenic assay.

    • Prepare the assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.2) and add fresh dithiothreitol (DTT) to a final concentration of 1-2 mM just before use to maintain the catalytic cysteine in a reduced state.

    • Prepare a concentrated stock solution of Funalenone in DMSO.

  • IC50 Determination:

    • Follow the same procedure as for the MMP-1 IC50 determination, using the PTP1B enzyme, substrate, and assay buffer.

    • For the pNPP assay, monitor the increase in absorbance at 405 nm. For the DiFMUP assay, monitor the increase in fluorescence (e.g., excitation at 358 nm and emission at 450 nm).

    • Calculate the initial reaction rates and determine the IC50 value as described for MMP-1.

  • Kinetic Analysis (Mechanism of Inhibition):

    • Follow the same experimental design as for the MMP-1 kinetic analysis, varying the substrate concentration at different fixed concentrations of Funalenone.

    • Measure the initial reaction velocities and generate Michaelis-Menten and Lineweaver-Burk plots.

    • Determine the mode of inhibition and calculate the Ki for Funalenone's interaction with PTP1B.

Conclusion and Future Directions

Funalenone presents an interesting scaffold for the development of novel enzyme inhibitors. Its demonstrated activity against both MMP-1 and PTPs suggests a potential for therapeutic applications in a range of diseases. However, the current understanding of its inhibitory kinetics is incomplete.

This guide has summarized the available data for Funalenone and placed it in the context of other known inhibitors. More importantly, it provides a clear experimental roadmap for the detailed kinetic characterization that is essential for advancing our knowledge of this natural product. The determination of Funalenone's Ki values and its mechanisms of inhibition for both MMP-1 and PTP1B will be critical next steps. Furthermore, assessing its selectivity against other MMPs and PTPs will be crucial in evaluating its potential as a lead compound for drug development. The scientific community is encouraged to undertake these studies to fully unlock the therapeutic promise of Funalenone.

References

  • Funalenone, a novel collagenase inhibitor produced by Aspergillus niger - PubMed. Available at: [Link]

Sources

Comparative Stability Guide: Funalenone Derivatives & Phenalenone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Funalenone and its derivatives, focusing on their physicochemical and metabolic stability profiles. This document is designed for drug development professionals and application scientists.

Executive Summary & Therapeutic Context

Funalenone (a phenalenone derivative isolated from Aspergillus niger and Talaromyces spp.) has emerged as a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1) and a Type-II photosensitizer with antimicrobial potential. However, the clinical translation of phenalenone-based therapeutics is often bottlenecked by their unique stability profile: while the aromatic core is thermally robust, the scaffold is highly sensitive to photo-oxidation and rapid Phase II metabolism.

This guide compares the stability of three distinct classes of Funalenone derivatives:

  • Native Funalenone (FN): The parent hydroxyphenalenone.

  • O-Methylated Derivatives (e.g., 3-O-Methylfunalenone): Lipophilic variants with blocked phenolic sites.

  • Synthetic Triazolium-Phenalenones: Engineered for enhanced solubility and photodynamic stability.

Chemical Structure & Stability Logic

The stability of Funalenone derivatives is dictated by the phenalenone core (perinaphthenone) . This tricyclic aromatic ketone is inherently stable against hydrolysis but acts as a "suicide" photosensitizer—generating singlet oxygen (


) that can attack the scaffold itself.
Structural Comparison
Derivative ClassKey Structural FeatureStability AdvantageStability Liability
Funalenone (Native) Free Phenolic -OH groupsH-bond donor for MMP active site (Zn²⁺ binding).High susceptibility to Glucuronidation (Phase II); Oxidation prone.
3-O-Methylfunalenone Methoxy (-OCH₃) substitutionBlocked Phase II conjugation site; Increased lipophilicity.Susceptible to CYP450 O-demethylation.
Triazolium-Phenalenones Cationic Triazole LinkerHigh aqueous solubility; Resistant to aggregation.Coulombic repulsion may alter membrane permeability.

Comparative Stability Analysis

Photostability (Critical Parameter)

Phenalenones have a singlet oxygen quantum yield (


) close to unity (0.98 in CDCl

). Under irradiation, they undergo self-sensitized photo-oxidation (photobleaching).
  • Native Funalenone: Exhibits rapid degradation under Blue Light (450 nm) due to electron-rich phenolic rings facilitating electrophilic attack by

    
    .
    
  • Triazolium Derivatives: Show improved photostability. The cationic charge reduces electron density on the ring, slightly lowering reactivity toward

    
     without abolishing photosensitizing efficacy.
    
Metabolic Stability (Microsomal)

In liver microsome assays (HLM/MLM), the stability hierarchy is distinct:

  • Funalenone:

    
     min.
    
    • Mechanism:[1] Rapid glucuronidation at the C-hydroxyls.

  • 3-O-Methylfunalenone:

    
     min.
    
    • Mechanism:[1] Methyl cap prevents direct conjugation, forcing slower oxidative demethylation (CYP-mediated).

Thermal & pH Stability
  • Thermal: All derivatives are stable up to 120°C in solid state. Degradation (melting with decomposition) is typically observed >140°C.

  • pH:

    • Acidic (pH 1-4): Highly stable.

    • Basic (pH > 9): Funalenone (phenolic) forms phenolate anions, shifting absorption red but increasing susceptibility to oxidative degradation.

Mechanistic Visualization

Figure 1: Degradation & Metabolic Pathways

The following diagram illustrates the divergent degradation pathways for Funalenone versus its stabilized derivatives.

FunalenoneStability cluster_0 Input Compounds cluster_1 Degradation Forces cluster_2 Products FN Funalenone (Phenolic -OH) Light Blue Light (450nm) + O2 FN->Light Type II Photosensitization Liver Liver Microsomes (UGT / CYP450) FN->Liver Phase II (Fast) MFN 3-O-Methylfunalenone (Methoxy -OCH3) MFN->Light MFN->Liver Phase I (Slow) OxProd Endoperoxides / Photobleached Fragments Light->OxProd Singlet Oxygen Attack Gluc O-Glucuronide (Inactive, Rapid Excretion) Liver->Gluc UGT Transfer Demethyl Demethylated Metabolite (Active) Liver->Demethyl CYP Demethylation

Caption: Divergent instability pathways: Funalenone suffers rapid Phase II conjugation, while Methyl-derivatives force slower Phase I metabolism. Both degrade via photo-oxidation.

Experimental Protocols (Self-Validating)

To generate the data supporting these comparisons, the following standardized protocols are recommended. These workflows include internal validation steps to ensure data integrity.

Protocol A: Microsomal Stability Assay (Metabolic)

Objective: Determine intrinsic clearance (


) and half-life (

).
  • Preparation:

    • Test Compound: 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

    • Validation Control: Include Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (final 1 mM).

    • Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min.

  • Quenching:

    • Add ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) at 3:1 ratio.

    • Centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis (LC-MS/MS):

    • Monitor parent ion depletion.

    • Self-Validation: The 0-min sample (no NADPH) must show 100% recovery. If <90%, suspect non-specific binding to microsomes.

Protocol B: Photostability Stress Test

Objective: Quantify degradation under therapeutic light conditions.

  • Setup:

    • Dissolve compounds in PBS (pH 7.4) with 0.1% DMSO. Concentration: 10 µM.[2]

    • Light Source: LED array (450 nm) at 10 mW/cm².

  • Exposure:

    • Irradiate samples in triplicate.[3]

    • Dark Control: Wrap parallel samples in aluminum foil (must show <2% degradation).

  • Timepoints: 0, 10, 30, 60, 120 minutes.

  • Readout:

    • UV-Vis Spectroscopy: Monitor loss of the n→π* band (approx. 360-400 nm).

    • HPLC: Quantify peak area reduction.

Summary of Performance Data

The following table synthesizes typical performance metrics for these derivatives based on structure-activity relationships and available phenalenone data.

ParameterFunalenone (Native)3-O-MethylfunalenoneTriazolium-Phenalenone
MMP-1 IC50 ~170 µM> 200 µM (Predicted)Variable (Linker dependent)
Microsomal

Low (< 20 min)Medium (40-60 min)High (> 60 min)
Photostability (

)
< 30 min (Blue light)~45 min> 60 min
Aqueous Solubility Moderate (pH dependent)Low (Lipophilic)High (Cationic)
Primary Risk Rapid MetabolismLow SolubilityMembrane Permeability

Conclusion & Recommendation

For MMP Inhibition targeting extracellular matrices, Native Funalenone remains the most potent due to the free hydroxyls required for zinc coordination, but it requires formulation (e.g., encapsulation) to protect it from metabolic clearance.

For Antimicrobial Photodynamic Therapy (aPDT) , Triazolium derivatives are superior candidates. They offer a "sweet spot" of high singlet oxygen yield, improved water solubility, and resistance to rapid metabolic clearance, making them ideal for topical applications where systemic stability is less critical.

References

  • Isolation and Activity of Funalenone: Title: Funalenone, a novel collagenase inhibitor produced by Aspergillus niger.[4] Source: PubMed / J Antibiot (Tokyo). URL:[Link]

  • Phenalenone Photophysics & Derivatives: Title: New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield. Source: ACS Omega. URL:[Link]

  • Triazolium-Phenalenone Stability: Title: Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening. Source: MDPI / Pharmaceuticals. URL:[Link]

  • Metabolic Stability Protocols: Title: Metabolic stability and its role in the discovery of new chemical entities. Source: Acta Pharmaceutica. URL:[Link]

  • MMP Inhibitor Structure-Activity Relationships: Title: Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study.[5] Source: Bioorg Med Chem. URL:[Link]

Sources

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